Sp-cAMPS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H27N6O5PS |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 |
InChI Key |
OXIPZMKSNMRTIV-NVGWRVNNSA-N |
Isomeric SMILES |
CC[NH+](CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |
Canonical SMILES |
CC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sp-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS, or Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a potent and widely utilized cell-permeable analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Its defining characteristic is the substitution of a non-bridging oxygen atom in the cyclic phosphate moiety with a sulfur atom in the Sp configuration. This modification confers significant resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation. This enhanced stability makes this compound a reliable tool for robustly and persistently activating cAMP-dependent signaling pathways, primarily through the activation of Protein Kinase A (PKA). This guide provides a comprehensive technical overview of the mechanism of action of this compound, including its interaction with PKA, its effects on downstream signaling, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Activation of Protein Kinase A
The principal mechanism of action of this compound is the activation of cAMP-dependent Protein Kinase A (PKA). PKA is a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of a cAMP analog like this compound to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then active and can phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby propagating the cellular signal.
Binding to PKA Regulatory Subunits and Isoform Selectivity
This compound, like cAMP, binds to two distinct tandem cAMP-binding domains (CNB-A and CNB-B) on each PKA regulatory subunit. There are four major isoforms of the PKA regulatory subunit: RIα, RIβ, RIIα, and RIIβ. While this compound activates both type I (containing RI subunits) and type II (containing RII subunits) PKA, there can be subtle differences in its affinity and activation potency for the different isoforms.
The table below summarizes the available quantitative data on the activation of PKA isoforms by this compound. It is important to note that obtaining precise and consistent binding affinity (Kd) and activation constant (Ka or EC50) values can be challenging and may vary depending on the experimental conditions and assay format.
| Parameter | PKA Isoform | Value | Method |
| EC50 (Activation) | RIα Holoenzyme | ~1590 nM[1] | Fluorescence Anisotropy |
| EC50 (Activation) | RIIβ Holoenzyme | ~2270 nM[1] | Fluorescence Anisotropy |
Note: Further research is needed to obtain a complete set of binding affinities (Kd) for all PKA regulatory subunit isoforms.
Structural Basis of Interaction
The binding of this compound to the CNB domains of the PKA regulatory subunits is structurally analogous to that of cAMP. The sulfur substitution in the Sp configuration is well-tolerated within the binding pocket. The cyclic phosphorothioate ring and the adenine base form critical hydrogen bonds and hydrophobic interactions with conserved residues in the CNB domains, triggering the allosteric changes that lead to the release of the catalytic subunits.
Below is a diagram illustrating the activation of PKA by this compound.
Resistance to Phosphodiesterase (PDE) Hydrolysis
A key feature of this compound is its marked resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). PDEs are a large family of enzymes that terminate cAMP signaling by converting cAMP to the inactive 5'-AMP. The phosphorothioate modification in this compound sterically hinders the enzymatic cleavage by PDEs, leading to a prolonged intracellular half-life compared to cAMP.
While this compound is generally considered PDE-resistant, it can exhibit some level of inhibition towards certain PDE isoforms. The following table summarizes the known inhibitory activity of this compound.
| PDE Isoform | Ki (Inhibition Constant) |
| PDE3A | 47.6 µM |
Note: A comprehensive profile of this compound inhibition across all PDE families is an area for further investigation.
Downstream Signaling Effects
By activating PKA, this compound triggers a cascade of downstream signaling events that are normally regulated by endogenous cAMP. This includes the phosphorylation of a wide array of cellular proteins, leading to diverse physiological responses. A prominent downstream target of PKA is the transcription factor CREB (cAMP response element-binding protein). Upon phosphorylation by the PKA catalytic subunit, CREB binds to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.
The following diagram illustrates the signaling pathway from this compound to gene expression via PKA and CREB.
References
Sp-cAMPS as a Selective PKA Activator in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sp-cAMPS as a potent and selective activator of Protein Kinase A (PKA) in neuronal cells. This compound is a cell-permeable and phosphodiesterase-resistant analog of cyclic adenosine monophosphate (cAMP), making it an invaluable tool for elucidating the intricate roles of the PKA signaling pathway in neuronal function and pathophysiology. This document details the mechanism of action, downstream effects, and provides comprehensive experimental protocols and quantitative data for its application in neuroscience research.
Introduction to PKA Signaling in Neuronal Cells
The cAMP/PKA signaling cascade is a fundamental pathway in neurons, regulating a vast array of cellular processes including synaptic transmission, plasticity, gene expression, and neuronal survival.[1][2] PKA is a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits.[1] In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[1] These catalytic subunits then phosphorylate a multitude of downstream protein targets on serine and threonine residues, thereby modulating their activity.
The spatial and temporal dynamics of cAMP signaling are tightly controlled by A-Kinase Anchoring Proteins (AKAPs), which compartmentalize PKA to specific subcellular locations, ensuring the specificity of downstream signaling events.[3][4] In neurons, PKA is implicated in critical functions such as learning and memory, long-term potentiation (LTP), and long-term depression (LTD).[1][5][6][7]
This compound: A Tool for PKA Activation
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a widely used cAMP analog that selectively activates PKA. Its key advantages include:
-
Cell Permeability: this compound can readily cross the cell membrane, allowing for the direct activation of intracellular PKA in cultured cells and tissue preparations.
-
Resistance to Phosphodiesterases (PDEs): Unlike endogenous cAMP, this compound is resistant to degradation by PDEs, ensuring a sustained activation of PKA.[8]
-
High Selectivity for PKA: this compound exhibits a higher affinity for the cAMP-binding sites on the regulatory subunits of PKA compared to other cAMP effectors like Exchange Protein Directly Activated by cAMP (Epac), although some cross-reactivity with Epac can occur at higher concentrations.
Mechanism of PKA Activation by this compound
The mechanism of PKA activation by this compound mirrors that of endogenous cAMP. This compound binds to the two cAMP-binding domains on each regulatory subunit of the PKA holoenzyme. This binding event causes a conformational change in the regulatory subunits, which reduces their affinity for the catalytic subunits. Consequently, the active catalytic subunits are released and can diffuse within the cell to phosphorylate their substrates.
Downstream Signaling Pathways and Cellular Functions in Neurons
Activation of PKA by this compound in neuronal cells triggers a cascade of downstream signaling events that influence a wide range of cellular functions.
Synaptic Plasticity
PKA plays a pivotal role in both long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.[5][6][7] this compound has been shown to mimic or enhance LTP by promoting the phosphorylation of key synaptic proteins.
-
Phosphorylation of AMPA and NMDA receptors: PKA can phosphorylate subunits of AMPA and NMDA receptors, modulating their channel conductance and trafficking to the synapse.[3][4]
-
CREB Phosphorylation: A crucial downstream target of PKA is the transcription factor cAMP Response Element-Binding Protein (CREB).[9][10] Upon phosphorylation at Serine 133, CREB translocates to the nucleus and initiates the transcription of genes involved in the late phase of LTP and long-term memory formation.[9][11][12]
Neuronal Survival and Axon Growth
The cAMP/PKA pathway is also involved in promoting neuronal survival and axon regeneration.[13][14] Studies have shown that elevation of intracellular cAMP levels can enhance the survival of retinal ganglion cells and promote axonal regrowth after injury.[13]
Quantitative Data on this compound Activity
The following tables summarize quantitative data regarding the use of this compound and other related compounds in neuronal and other cell types.
Table 1: Effective Concentrations of PKA Activators
| Compound | Cell Type | Effect | Effective Concentration | Reference |
| This compound | Motoneurons | Increase in EPSP size | Iontophoretic injection | [15] |
| Sp-8-Br-cAMPS-AM | Sensory neurons | Induction of cellular cAMP accumulation | 10 µM | [8] |
| 6-Bnz-cAMP | Spinal cord slices | Substance P release | EC50 = 0.50 pM | [16] |
| 8-Br-cAMP | Spinal cord slices | Substance P release | EC50(1) = 706 pM, EC50(2) = 392 µM | [16] |
| Forskolin | Spinal cord slices | Substance P release | EC50 = 6.6 µM | [16] |
| Forskolin/IBMX | Hippocampal neurons | PKA activation | 50 µM / 100 µM | [4] |
Table 2: Comparison of cAMP Analogs
| Analog | Primary Target | Notes |
| This compound | PKA | Cell-permeable, PDE-resistant agonist. |
| 8-Bromo-cAMP | PKA | Cell-permeable agonist, also activates Epac.[16] |
| 6-Bnz-cAMP | PKA | Selective PKA activator.[16] |
| Rp-cAMPS | PKA | Cell-permeable competitive antagonist.[17] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.
Western Blotting for Phosphorylated PKA Substrates (e.g., p-CREB)
This protocol allows for the detection of changes in the phosphorylation state of PKA substrates following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells at an appropriate density and allow them to adhere and differentiate. Treat the cells with the desired concentration of this compound for the specified time. Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-CREB Ser133). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein level of the target.
Live-Cell Imaging of PKA Activity using FRET-based Biosensors
Genetically encoded biosensors, such as A-Kinase Activity Reporters (AKARs), allow for the real-time visualization of PKA activity in living neurons.[18] These sensors typically consist of a PKA substrate and a phospho-amino acid binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Phosphorylation of the substrate by PKA leads to a conformational change that alters the Förster Resonance Energy Transfer (FRET) between the two fluorophores.
Methodology:
-
Transfection: Transfect neuronal cells with a plasmid encoding the AKAR biosensor using a suitable method (e.g., lipofection or electroporation). Allow for protein expression for 24-48 hours.
-
Imaging Setup: Place the culture dish on the stage of a fluorescence microscope equipped for live-cell imaging and FRET measurements. Maintain the cells in a physiological buffer at 37°C and 5% CO2.
-
Baseline Recording: Acquire baseline FRET ratio images (e.g., YFP/CFP emission ratio) before stimulation.
-
Stimulation: Add this compound to the imaging medium at the desired concentration. As a positive control, a combination of forskolin (an adenylyl cyclase activator) and IBMX (a PDE inhibitor) can be used to maximally elevate intracellular cAMP levels.[19][20]
-
Image Acquisition: Continuously acquire FRET ratio images to monitor the change in PKA activity over time.
-
Data Analysis: Quantify the change in the FRET ratio in response to this compound treatment. The increase in the FRET ratio is proportional to the increase in PKA activity.
Conclusion
This compound is an indispensable pharmacological tool for investigating the multifaceted roles of the PKA signaling pathway in neuronal cells. Its cell permeability and resistance to degradation provide a reliable means to activate PKA and study its downstream effects on synaptic function, gene expression, and cell survival. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute rigorous experiments aimed at unraveling the complexities of PKA signaling in the nervous system. As our understanding of the spatial and temporal regulation of PKA continues to evolve, the use of selective activators like this compound, in conjunction with advanced imaging techniques, will be crucial for advancing the fields of neuroscience and drug discovery.
References
- 1. Protein Kinase A - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Physiopathology of cAMP/PKA signaling in neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcellular Location of PKA Controls Striatal Plasticity: Stochastic Simulations in Spiny Dendrites | PLOS Computational Biology [journals.plos.org]
- 4. Subcellular dynamics of type II PKA in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term potentiation and long-term depression: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress [frontiersin.org]
- 8. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Mechanisms Associated with Spontaneous and Ciliary Neurotrophic Factor-cAMP-Induced Survival and Axonal Regeneration of Adult Retinal Ganglion Cells | Journal of Neuroscience [jneurosci.org]
- 14. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]
- 15. Synaptic restoration by cAMP/PKA drives activity-dependent neuroprotection to motoneurons in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiple Distinct Signal Pathways, Including an Autocrine Neurotrophic Mechanism, Contribute to the Survival-Promoting Effect of Depolarization on Spiral Ganglion Neurons In Vitro | Journal of Neuroscience [jneurosci.org]
- 18. Regulation of Nuclear PKA revealed by spatiotemporal manipulation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Differences Between Sp-cAMPS and Rp-cAMPS for Researchers, Scientists, and Drug Development Professionals
Introduction:
In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes through the activation of Protein Kinase A (PKA). To dissect the nuances of PKA-mediated signaling pathways, researchers rely on powerful chemical tools that can either mimic or block the effects of cAMP. Among the most pivotal of these tools are the diastereomers of adenosine 3',5'-cyclic monophosphorothioate: Sp-cAMPS and Rp-cAMPS. These analogs, differing only in the stereochemistry at the phosphorus atom, exhibit diametrically opposed effects on PKA activity, serving as a potent agonist and a competitive antagonist, respectively. This technical guide provides a comprehensive overview of the fundamental differences between this compound and Rp-cAMPS, their mechanisms of action, and their applications in research, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Core Differences and Mechanism of Action
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) and Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) are analogs of cAMP where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by a sulfur atom. This seemingly minor modification results in two distinct diastereomers with profound functional consequences.
This compound: The PKA Agonist
This compound acts as a potent activator of PKA. Its spatial configuration mimics that of cAMP, allowing it to bind effectively to the regulatory (R) subunits of the inactive PKA holoenzyme (R2C2). This binding induces a conformational change in the R subunits, leading to the dissociation of the catalytic (C) subunits. The released C subunits are then free to phosphorylate downstream target proteins, thereby propagating the signaling cascade. This compound is also notably resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP, which results in a more sustained activation of PKA compared to the natural messenger.
Rp-cAMPS: The PKA Antagonist
Conversely, Rp-cAMPS functions as a competitive antagonist of PKA. While it also binds to the regulatory subunits of PKA, its stereochemistry prevents the induction of the necessary conformational change for the release of the catalytic subunits. By occupying the cAMP binding sites, Rp-cAMPS effectively blocks the binding of endogenous cAMP and prevents the activation of PKA. It essentially locks the PKA holoenzyme in its inactive state. Like its Sp-counterpart, Rp-cAMPS is also resistant to degradation by PDEs.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound and Rp-cAMPS with different PKA isoforms. It is important to note that these values can vary depending on the specific experimental conditions, such as buffer composition, temperature, and the assay method used.
| Compound | PKA Isoform | Parameter | Value (µM) | Reference |
| Rp-cAMPS | PKA Type I | Ki | 12.5 | |
| PKA Type II | Ki | 4.5 |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the differential effects of this compound and Rp-cAMPS on the PKA signaling pathway.
Caption: PKA signaling pathway activation by this compound.
Caption: PKA signaling pathway inhibition by Rp-cAMPS.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound and Rp-cAMPS on PKA activity and downstream signaling.
1. PKA Kinase Activity Assay (In Vitro)
This assay measures the ability of this compound to activate PKA and the ability of Rp-cAMPS to inhibit cAMP-induced PKA activation.
-
Principle: The assay quantifies the transfer of the γ-phosphate from ATP to a specific peptide substrate by the PKA catalytic subunit. The amount of phosphorylated substrate is then measured, often using a colorimetric or fluorescent method.
-
Materials:
-
Purified PKA holoenzyme
-
This compound
-
Rp-cAMPS
-
cAMP
-
PKA peptide substrate (e.g., Kemptide: LRRASLG)
-
ATP (can be radiolabeled [γ-³²P]ATP for higher sensitivity)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Stopping solution (e.g., phosphoric acid)
-
Detection reagent (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or a commercial ELISA-based kit)
-
-
Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound, Rp-cAMPS, and cAMP in an appropriate solvent (e.g., water or DMSO) and dilute to working concentrations in the kinase reaction buffer.
-
Assay Setup:
-
For this compound (Agonist Activity): In a microplate, set up reactions containing the PKA holoenzyme, PKA peptide substrate, and varying concentrations of this compound. Include a negative control (no this compound) and a positive control (saturating concentration of cAMP).
-
For Rp-cAMPS (Antagonist Activity): Set up reactions containing the PKA holoenzyme, PKA peptide substrate, a fixed, sub-maximal concentration of cAMP (e.g., the EC₅₀), and varying concentrations of Rp-cAMPS. Include a control with only cAMP to measure uninhibited activity.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stopping solution.
-
Detection: Quantify the amount of phosphorylated substrate using the chosen detection method. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity. For ELISA-based assays, follow the manufacturer's instructions.
-
Data Analysis:
-
For this compound, plot the PKA activity against the log of the this compound concentration to determine the EC₅₀ value.
-
For Rp-cAMPS, plot the percent inhibition of PKA activity against the log of the Rp-cAMPS concentration to determine the IC₅₀ and subsequently calculate the Ki value.
-
-
Caption: Workflow for PKA Kinase Activity Assay.
2. Western Blot Analysis of CREB Phosphorylation
This protocol assesses the in-cell activity of this compound and Rp-cAMPS by measuring the phosphorylation of a key PKA downstream target, the transcription factor CREB (cAMP response element-binding protein), at Serine 133.
-
Principle: Cells are treated with the compounds, and cell lysates are then subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB.
-
Materials:
-
Cell line of interest (e.g., HEK293, PC12)
-
Cell culture medium and supplements
-
This compound and Rp-cAMPS
-
cAMP or Forskolin (as a positive control for cAMP elevation)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for different time points. For Rp-cAMPS, pre-incubate the cells with the antagonist before stimulating with a cAMP-elevating agent (e.g., Forskolin). Include appropriate vehicle controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pCREB) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Data Analysis: Quantify the band intensities for pCREB and total CREB. The ratio of pCREB to total CREB is calculated to determine the effect of the treatments.
-
Caption: Workflow for Western Blot Analysis of CREB Phosphorylation.
3. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity between PKA and the cAMPS analogs.
-
Principle: One molecule (the ligand, e.g., PKA regulatory subunit) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound or Rp-cAMPS) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified PKA regulatory subunit (or holoenzyme)
-
This compound and Rp-cAMPS
-
Immobilization buffers (e.g., sodium acetate) and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
-
-
Methodology:
-
Ligand Immobilization: Covalently immobilize the PKA regulatory subunit onto the sensor chip surface using amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound and Rp-cAMPS in the running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the immobilized ligand surface and a reference surface (without ligand).
-
Monitor the association phase (analyte binding) and dissociation phase (analyte unbinding) in real-time.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface using the regeneration solution to remove the bound analyte.
-
Competitive Binding Assay (for Rp-cAMPS):
-
Immobilize the PKA regulatory subunit.
-
Inject a constant concentration of a known binding partner (e.g., a fluorescently labeled cAMP analog) mixed with varying concentrations of Rp-cAMPS.
-
A decrease in the binding signal of the known partner indicates competition by Rp-cAMPS.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). For competitive assays, the IC₅₀ can be determined and converted to a Ki.
-
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Conclusion
This compound and Rp-cAMPS are indispensable tools for the study of PKA-mediated signaling. Their opposing actions as a potent agonist and a competitive antagonist, respectively, allow for the precise modulation and investigation of the PKA pathway. By understanding their distinct mechanisms of action and employing the detailed experimental protocols outlined in this guide, researchers can effectively dissect the complex roles of PKA in health and disease, paving the way for new therapeutic interventions. The provided quantitative data, signaling pathway diagrams, and experimental workflows offer a robust framework for designing and executing rigorous scientific investigations in the field of signal transduction and drug discovery.
The Role of Sp-cAMPS in Cyclic AMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates countless physiological processes by activating downstream effectors, primarily cAMP-dependent Protein Kinase A (PKA). The precise regulation of cAMP levels and PKA activity is critical for cellular function, and dysregulation is implicated in numerous pathologies. Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), is a potent and versatile analog of cAMP that has become an indispensable tool in signal transduction research. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, its advantages over endogenous cAMP for experimental use, and its applications in elucidating signaling pathways and in drug development. We present quantitative data on its interactions, detailed experimental protocols for its use, and visual diagrams to illustrate its role in the broader context of the cAMP signaling cascade.
Introduction: The Canonical cAMP Signaling Pathway
The cAMP signaling pathway is a fundamental mechanism for transmembrane signal transduction. It is initiated when an extracellular ligand (e.g., a hormone) binds to a Gs protein-coupled receptor (GPCR) on the cell surface. This binding event activates the associated heterotrimeric Gs protein, causing its α-subunit (Gαs) to exchange GDP for GTP and dissociate. The activated Gαs subunit then binds to and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into cAMP.
As an intracellular second messenger, cAMP exerts its effects primarily by activating PKA. In its inactive state, PKA is a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits (R₂C₂)[1][2]. The binding of two cAMP molecules to each regulatory subunit induces a conformational change that releases the catalytic subunits, which are then free to phosphorylate specific serine and threonine residues on a multitude of substrate proteins, thereby altering their activity and eliciting a cellular response[2][3]. The signal is terminated by the action of phosphodiesterases (PDEs), enzymes that hydrolyze cAMP to the inactive 5'-AMP[4]. This tightly regulated cycle of synthesis and degradation allows for precise spatial and temporal control of cellular signaling.
This compound: A Powerful Analog for cAMP Research
This compound is a phosphorothioate analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate moiety is replaced by a sulfur atom in the Sp (S-planar) configuration. This single atomic substitution confers two critical properties that make it an invaluable tool for researchers:
-
Potent PKA Agonism : this compound acts as a direct and potent activator of PKA types I and II[5]. It binds to the regulatory subunits of PKA, mimicking the action of cAMP and causing the release of the active catalytic subunits[5].
-
Resistance to Hydrolysis : Unlike cAMP, this compound is highly resistant to degradation by most phosphodiesterases (PDEs). This resistance leads to a sustained and potent activation of the cAMP signaling pathway within cells, allowing researchers to study downstream effects without the confounding variable of rapid signal termination.
A cell-permeant version, This compound-AM , is also available. This acetoxymethyl (AM) ester form can cross the plasma membrane, and once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound, which is then trapped intracellularly.
Mechanism of Action
This compound modulates the cAMP pathway at two key points: direct activation of PKA and inhibition of certain PDEs.
Direct Activation of Protein Kinase A (PKA)
This compound functions as a structural mimic of cAMP, binding to the same sites on the PKA regulatory subunits. This binding event allosterically induces the dissociation of the catalytic subunits, leading to robust kinase activation. Because it bypasses the need for adenylyl cyclase activation, this compound is an ideal tool for directly stimulating PKA to study its downstream targets and cellular functions, independent of upstream receptor signaling.
Interaction with Phosphodiesterases (PDEs)
While primarily known for its resistance to hydrolysis, this compound also acts as a competitive inhibitor of certain PDE isoforms. For instance, it is a potent inhibitor of PDE3A and can bind to the GAF domain of PDE10. This inhibitory action can further potentiate its own effect and that of endogenous cAMP by preventing their breakdown, leading to a more pronounced and prolonged signal.
Quantitative Data Summary
The efficacy of this compound as a research tool is defined by its interaction kinetics with key proteins in the cAMP pathway. The following table summarizes available quantitative data.
| Target Protein | Interaction Type | Constant | Value | Reference |
| Protein Kinase A (PKA) | Agonist / Activator | EC₅₀ (Sp-8-Br-cAMPS) | 203 µM | [6] |
| Protein Kinase A (PKA) | Agonist / Activator | EC₅₀ (Sp-8-Br-cAMPS-AM) | 1.5 µM | [6] |
| Phosphodiesterase 3A (PDE3A) | Competitive Inhibitor | Kᵢ | 47.6 µM | [5] |
| Phosphodiesterase 10 (PDE10) | GAF Domain Binding | EC₅₀ | 40 µM | [5] |
Note: EC₅₀ values for PKA activation can vary significantly based on the specific PKA isoform, the presence of anchoring proteins (AKAPs), and the cellular context. The values for the brominated derivative (Sp-8-Br-cAMPS) are provided as an example of a commonly used, related compound.
Detailed Experimental Protocols
This compound is central to several key assays for studying the cAMP signaling pathway. Below are detailed methodologies for its application.
Protocol: In Vitro PKA Activity Assay using this compound
This protocol describes how to measure the activation of PKA in cell or tissue lysates using this compound as the activator and a synthetic peptide substrate.
Objective: To quantify the kinase activity of PKA upon direct stimulation by this compound.
Materials:
-
Cell or tissue lysate containing PKA.
-
This compound solution (e.g., 1 mM stock in water).
-
PKA Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
PKA peptide substrate (e.g., Kemptide, LRRASLG).
-
[γ-³²P]ATP (radioactive) or a commercial colorimetric/fluorometric PKA activity kit[7].
-
Phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid) for radioactive assay.
-
Scintillation counter or microplate reader.
-
Ice, water bath (30°C), centrifuge.
Procedure:
-
Lysate Preparation: a. Homogenize cells or tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. c. Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., via Bradford or BCA assay). Keep on ice.
-
Kinase Reaction Setup: a. On ice, prepare reaction tubes for each condition (e.g., basal, this compound-stimulated, negative control). b. For a typical 25 µL reaction, add the following in order:
- Kinase Buffer.
- 10-20 µg of cell lysate.
- This compound to a final concentration of 10-200 µM (or vehicle for basal control)[8].
- PKA peptide substrate (e.g., 100 µM final concentration). c. For the negative control, omit the cell lysate or use a specific PKA inhibitor (e.g., H-89, Rp-cAMPS).
-
Initiate Reaction: a. Pre-incubate the tubes at 30°C for 2-3 minutes. b. Initiate the reaction by adding ATP. For a radioactive assay, add [γ-³²P]ATP (e.g., to a final concentration of 100 µM, with ~10 µCi per reaction). c. Incubate at 30°C for 10-30 minutes. Ensure the reaction is within the linear range.
-
Stop Reaction and Quantify:
-
For Radioactive Assay: a. Stop the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose paper square. b. Immediately immerse the paper in a wash buffer (75 mM phosphoric acid). c. Wash the papers 3-4 times with fresh wash buffer for 5 minutes each to remove unincorporated [γ-³²P]ATP. d. Perform a final rinse with acetone and let the papers dry. e. Quantify the incorporated radioactivity using a scintillation counter.
-
For Commercial Kit: a. Follow the manufacturer's instructions, which typically involve stopping the reaction and adding a detection antibody that recognizes the phosphorylated substrate[7].
-
-
Data Analysis: a. Calculate the amount of phosphate incorporated (pmol) per minute per mg of protein. b. Compare the activity in this compound-stimulated samples to the basal and negative control samples.
Protocol: Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of a compound (or this compound itself) on PDE activity using a radioassay.
Objective: To measure the hydrolysis of [³H]-cAMP by a PDE source and determine the IC₅₀ of an inhibitor.
Materials:
-
PDE source (purified enzyme or cell lysate).
-
[³H]-cAMP stock solution.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂).
-
This compound or other test inhibitors at various concentrations.
-
Snake venom nuclease (e.g., from Crotalus atrox).
-
Anion-exchange resin (e.g., Dowex 1x8-400).
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Reaction Setup: a. Label triplicate tubes for each inhibitor concentration, a no-inhibitor control, and a blank (no enzyme). b. To each tube, add Assay Buffer, the PDE source, and the test inhibitor (or this compound) at the desired concentration. Pre-incubate for 10 minutes at 30°C.
-
Initiate PDE Reaction: a. Start the reaction by adding [³H]-cAMP (e.g., to a final concentration of 1 µM). b. Incubate at 30°C for a fixed time (e.g., 10-20 minutes), ensuring less than 30% of the substrate is hydrolyzed.
-
Terminate Reaction: a. Stop the reaction by boiling the tubes for 2 minutes, then cool on ice.
-
Convert [³H]-AMP to Adenosine: a. Add snake venom nuclease to each tube. This enzyme converts the product, [³H]-AMP, to [³H]-adenosine but does not affect the unhydrolyzed [³H]-cAMP. b. Incubate for 20 minutes at 30°C.
-
Separate Product from Substrate: a. Add a slurry of anion-exchange resin to each tube. The negatively charged [³H]-cAMP will bind to the resin, while the neutral [³H]-adenosine will remain in the supernatant. b. Centrifuge to pellet the resin.
-
Quantification: a. Transfer a portion of the supernatant to a scintillation vial containing scintillation fluid. b. Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of hydrolyzed cAMP.
-
Data Analysis: a. Calculate the percentage of PDE activity relative to the no-inhibitor control for each inhibitor concentration. b. Plot the percent activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound is a cornerstone chemical tool for dissecting the complexities of the cAMP signaling pathway. Its dual ability to potently activate PKA and resist PDE-mediated degradation allows for unambiguous investigation of downstream signaling events. For researchers, it provides a reliable method to maximally stimulate the PKA pathway, aiding in the identification of novel substrates and cellular functions. For drug development professionals, this compound and its derivatives serve as critical reference compounds for screening and characterizing novel modulators of PKA and PDEs, which are important therapeutic targets for a range of diseases, including cardiovascular disorders, inflammation, and neurological conditions. The continued application of this compound in concert with advanced proteomics and imaging techniques will undoubtedly continue to illuminate the nuanced roles of compartmentalized cAMP signaling in health and disease.
References
- 1. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]
- 2. proteopedia.org [proteopedia.org]
- 3. Protein Kinase A Catalytic and Regulatory Subunits Interact Differently in Various Areas of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase A - Wikipedia [en.wikipedia.org]
- 5. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Sp-cAMPS and Dibutyryl-cAMP for In Vitro Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of in vitro studies exploring the ubiquitous role of cyclic adenosine monophosphate (cAMP) signaling, researchers frequently turn to cell-permeable cAMP analogs to manipulate this critical second messenger pathway. Among the most common of these tools are Sp-cAMPS and dibutyryl-cAMP (db-cAMP). While both effectively elevate intracellular cAMP signaling, their distinct mechanisms of action, metabolic fates, and potential for off-target effects necessitate a careful consideration of which compound is best suited for a given experimental design. This technical guide provides a detailed comparison of this compound and dibutyryl-cAMP, offering insights into their biochemical properties, experimental applications, and potential pitfalls to empower researchers in making informed decisions for their in vitro studies.
Core Mechanisms of Action: A Tale of Two Analogs
The fundamental difference between this compound and dibutyryl-cAMP lies in their interaction with the key components of the cAMP signaling cascade: Protein Kinase A (PKA) and phosphodiesterases (PDEs).
This compound (Sp-adenosine-3',5'-cyclic monophosphorothioate) is a direct activator of PKA.[1] The "Sp" designation refers to the stereochemistry at the phosphorus atom, which renders it a potent agonist of PKA, effectively mimicking the action of endogenous cAMP.[1] Furthermore, the phosphorothioate modification makes this compound significantly more resistant to hydrolysis by PDEs, the enzymes responsible for degrading cAMP.[2] This resistance leads to a more sustained activation of PKA compared to unmodified cAMP. This compound is also a competitive inhibitor of some PDEs, such as PDE3A, further contributing to the elevation of intracellular cAMP levels.[1]
Dibutyryl-cAMP (N6,2'-O-dibutyryladenosine-3',5'-cyclic monophosphate), in contrast, is a prodrug. Its lipophilic butyryl groups enhance its permeability across the cell membrane.[3] Once inside the cell, esterases cleave these butyryl groups, releasing monocutyryl-cAMP and, ultimately, native cAMP.[3] This newly formed cAMP then activates PKA. Dibutyryl-cAMP itself also acts as a phosphodiesterase inhibitor, preventing the degradation of both the newly generated cAMP and endogenous cAMP.[4][5]
A critical consideration when using dibutyryl-cAMP is the liberation of two molecules of butyrate for every molecule of cAMP produced. Butyrate is a short-chain fatty acid known to have its own biological activities, including the inhibition of histone deacetylases (HDACs) and modulation of gene expression.[6][7][8][9][10] These off-target effects of butyrate can confound the interpretation of experimental results, as observed changes may not be solely attributable to the activation of the cAMP/PKA pathway.
Quantitative Comparison of Biochemical Properties
To facilitate a direct comparison, the following table summarizes the key quantitative data available for this compound and dibutyryl-cAMP. It is important to note that specific values can vary depending on the experimental conditions and the specific PDE or PKA isoform being studied.
| Parameter | This compound | Dibutyryl-cAMP | References |
| PKA Activation | Direct Agonist | Indirect (via conversion to cAMP) | [1][4] |
| PDE Inhibition | Competitive Inhibitor | Inhibitor | [1][4][5] |
| Ki for PDE3A | 47.6 µM | Not readily available | [1] |
| EC50 for PDE10 GAF domain | 40 µM | Not readily available | [1] |
| Resistance to PDEs | High | Moderate (butyryl groups offer some protection) | [2] |
| Cell Permeability | Moderate | High | [2][3] |
| Metabolic Byproducts | None of known off-target effects | Butyrate (HDAC inhibitor) | [6][7][8][9][10] |
Signaling Pathways and Potential for Off-Target Effects
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways activated by this compound and dibutyryl-cAMP, highlighting the potential for off-target effects with the latter.
Experimental Protocols: General Guidelines and Considerations
The optimal concentration and incubation time for both this compound and dibutyryl-cAMP will vary depending on the cell type, the specific biological question, and the desired magnitude and duration of cAMP signaling. Below are general guidelines and a sample protocol framework.
General Guidelines:
-
Concentration Range:
-
Incubation Time: Can range from minutes for studying acute signaling events to several days for experiments investigating changes in gene expression or cell differentiation.[11][13]
-
Controls:
-
Vehicle Control: Essential to control for the effects of the solvent (e.g., DMSO or water).
-
Negative Control (for this compound): Rp-cAMPS, the corresponding "Rp" stereoisomer, is a competitive antagonist of PKA and can be used to demonstrate that the observed effects are PKA-dependent.
-
Negative Control (for dibutyryl-cAMP): Sodium butyrate should be used as a control to assess the contribution of butyrate's off-target effects to the observed cellular response.
-
Sample Experimental Workflow for Investigating PKA-Dependent Phosphorylation:
Detailed Methodologies from Cited Experiments:
-
Differentiation of Neural Stem/Progenitor Cells (NSPCs): In a study investigating NSPC differentiation, cells were cultured on chitosan films and exposed to varying concentrations of dibutyryl-cAMP (ranging up to 4 mM) for 7 days. The neuronal marker beta-III tubulin was used to quantify differentiation.[14]
-
Inhibition of T-cell Activation: To study the effects on T-lymphocyte activation, cells were preincubated with phorbol 12-myristate 13-acetate (PMA) and dibutyryl-cAMP. The proliferative response to anti-CD3 mAb stimulation was then assessed.[15]
-
Modulation of Endothelial Permeability: To examine the effect on endothelial cell monolayers, this compound was applied at a concentration of 200 µM for 10-minute incubations to assess changes in albumin permeability. The PKA inhibitor Rp-8-CPT-cAMPS was used as a control.[11]
Choosing the Right Tool for the Job: this compound vs. Dibutyryl-cAMP
The decision to use this compound or dibutyryl-cAMP should be guided by the specific goals of the experiment and an awareness of their respective strengths and weaknesses.
Choose this compound when:
-
Specificity is paramount: The primary goal is to directly and specifically activate PKA without the confounding effects of metabolic byproducts.
-
Sustained PKA activation is desired: Its high resistance to PDEs ensures a longer-lasting effect.
-
Studying PDE inhibition is a secondary objective: While it does inhibit some PDEs, its primary role in most experimental contexts is as a PKA agonist.
Choose Dibutyryl-cAMP when:
-
Maximizing cell permeability is a priority: Its lipophilic nature ensures efficient entry into a wide range of cell types.
-
A broader elevation of cAMP signaling is acceptable: The combination of intracellular cAMP generation and PDE inhibition leads to a robust increase in overall cAMP levels.
-
The potential off-target effects of butyrate are controlled for or are part of the investigation: It is crucial to include a sodium butyrate control to dissect the cAMP-dependent versus butyrate-dependent effects.
Conclusion
Both this compound and dibutyryl-cAMP are valuable tools for the in vitro investigation of cAMP signaling. However, they are not interchangeable. This compound offers a more specific and direct activation of PKA with high resistance to degradation, making it the preferred choice for studies where precision is critical. Dibutyryl-cAMP, while highly cell-permeable and effective at elevating intracellular cAMP, carries the significant caveat of producing butyrate, a biologically active molecule with the potential for wide-ranging off-target effects. By understanding the distinct properties and potential pitfalls of each compound, researchers can design more rigorous and interpretable experiments, ultimately leading to a clearer understanding of the multifaceted roles of cAMP in cellular physiology and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 3. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. The effects of sodium butyrate on transcription are mediated through activation of a protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Epigenetic Regulation of Gene Expression Induced by Butyrate in Colorectal Cancer: Involvement of MicroRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The epigenetic effects of butyrate: potential therapeutic implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effect of dibutyryl camp (dBcAMP) on morphological differentiation, growth and invasion in vitro of a hamster brain-tumor cell line: a comparative study of dBcAMP effects in 2- and 3-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Costimulation of cAMP and protein kinase C pathways inhibits the CD3-dependent T cell activation and leads to a persistent expression of the AP-1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-cAMPS: A Phosphodiesterase-Resistant cAMP Analog for Probing Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent and versatile cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its defining characteristic is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP. This resistance confers a prolonged intracellular half-life, making this compound an invaluable tool for robustly and selectively activating cAMP-dependent signaling pathways, primarily through the stimulation of Protein Kinase A (PKA). This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its use in research and drug development.
Core Concepts: Structure and Mechanism of Action
This compound is a diastereomer of adenosine-3',5'-cyclic monophosphorothioate, with the "Sp" designation referring to the stereochemistry at the phosphorus atom. This specific configuration is crucial for its function as a PKA agonist. The key modification in this compound compared to native cAMP is the substitution of a non-bridging oxygen atom in the cyclic phosphate group with a sulfur atom. This phosphorothioate linkage is the basis for its resistance to phosphodiesterases.
Mechanism of Phosphodiesterase Resistance:
The sulfur substitution sterically and electronically hinders the enzymatic hydrolysis by PDEs. Phosphodiesterases catalyze the cleavage of the 3'-5' phosphodiester bond in cAMP and cGMP. The larger atomic radius and different electronic properties of sulfur compared to oxygen in the phosphorothioate linkage of this compound disrupt the precise geometry and electrostatic interactions within the PDE active site that are required for efficient catalysis.[1][2] While not completely immune to degradation, the rate of hydrolysis is significantly slower than that of cAMP, leading to a sustained elevation of the analog's concentration within the cell.
Activation of Protein Kinase A (PKA):
The primary intracellular effector of this compound is PKA. In its inactive state, PKA exists as a heterotetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits bind to and inhibit the catalytic subunits. This compound, like cAMP, binds to the regulatory subunits, inducing a conformational change that leads to the dissociation of the catalytic subunits.[3] These freed catalytic subunits are then active and can phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby propagating the signal.[3]
It is important to distinguish this compound from its diastereomer, Rp-cAMPS. While both are PDE-resistant, Rp-cAMPS acts as a PKA antagonist. It binds to the regulatory subunits but fails to induce the conformational change necessary for the release of the catalytic subunits, effectively locking PKA in its inactive state.
Quantitative Data
The following tables summarize key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: Interaction with Phosphodiesterases and other Proteins
| Target | Parameter | Value | Species/Assay Condition |
| Phosphodiesterase 3A (PDE3A) | Ki | 47.6 µM | Competitive inhibition assay.[1][4] |
| Phosphodiesterase 10 (PDE10) GAF domain | EC50 | 40 µM | Binding assay.[1][4] |
Table 2: Binding Affinities for PKA Regulatory Subunits
| PKA Regulatory Subunit Isoform | Parameter | Value | Notes |
| RIα (full-length dimer) | Ka (CNB-A) | 60 nM | Cooperative binding profile with a Hill Slope of 1.62.[5] |
| RIα (full-length dimer) | Ka (CNB-B) | 15 nM | Higher affinity binding to the B-site.[5] |
| RIα (deletion mutant, monomer) | Ka | 50 nM | Equal affinity for both CNB domains; lacks cooperativity.[5] |
| RIβ | - | Data not available | - |
| RIIα | - | Data not available | - |
| RIIβ | Ka | 610 nM | 10-fold greater than its Kd(cAMP).[6] |
Note: Binding affinities can vary depending on the specific assay conditions and the constructs of the regulatory subunits used (e.g., full-length vs. truncated).
Signaling Pathways and Experimental Workflows
cAMP/PKA Signaling Pathway
The diagram below illustrates the canonical cAMP/PKA signaling pathway and the role of this compound as a potent activator.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Analysis of CREB Phosphorylation by Western Blot
This protocol describes how to treat cultured cells with this compound and subsequently analyze the phosphorylation of the transcription factor CREB at Serine 133, a downstream target of PKA.
Workflow Diagram:
Materials:
-
This compound (sodium salt or other stable form)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-CREB (Ser133)
-
Primary antibody: Mouse or rabbit anti-total CREB (for loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO). Store at -20°C.[7] Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control. Incubate for the desired time (e.g., 15-60 minutes).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total CREB antibody to confirm equal protein loading.
-
Protocol 2: In Vitro PKA Activity Assay
This protocol describes a method to measure the kinase activity of purified PKA in the presence of this compound using a synthetic peptide substrate.
Workflow Diagram:
Materials:
-
Purified PKA catalytic and regulatory subunits (to reconstitute the holoenzyme) or purified PKA holoenzyme
-
This compound
-
cAMP (for comparison)
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (e.g., 75 mM)
-
Scintillation counter and vials
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and cAMP (e.g., 1 mM in water).
-
Prepare a stock solution of the PKA substrate peptide (e.g., 10 mM in water).
-
Prepare the kinase buffer.
-
-
Reaction Setup: In a microcentrifuge tube on ice, combine:
-
Kinase buffer
-
PKA holoenzyme (at a concentration determined by titration)
-
PKA substrate peptide (final concentration, e.g., 100 µM)
-
Varying concentrations of this compound or cAMP (e.g., 0.01 - 10 µM). Include a no-activator control.
-
-
Initiate Reaction: Add [γ-³²P]ATP to a final concentration of, for example, 100 µM to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a set time (e.g., 10 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. Immediately place the paper in a beaker of 75 mM phosphoric acid to stop the reaction.
-
Washing: Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Counting: Place the washed and dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the substrate peptide to determine the PKA activity at different concentrations of this compound.
Logical Relationships: Agonist vs. Antagonist
The stereochemistry at the phosphorus atom dictates whether a cAMPS analog will act as an agonist or an antagonist of PKA.
Conclusion
This compound is a powerful and reliable tool for investigating cAMP-mediated signaling pathways. Its resistance to phosphodiesterase degradation ensures a sustained and potent activation of PKA, allowing for clear and reproducible experimental outcomes. By understanding its chemical properties, mechanism of action, and appropriate experimental application, researchers can effectively leverage this compound to dissect the complex roles of cAMP and PKA in cellular physiology and disease, paving the way for new therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of human phosphodiesterase 3B: atomic basis for substrate and inhibitor specificity [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKA RIα Homodimer Structure Reveals an Intermolecular Interface with Implications for Cooperative cAMP Binding and Carney Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-dependent protein kinase regulatory subunit type IIbeta: active site mutations define an isoform-specific network for allosteric signaling by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Protocol for the Application of Sp-cAMPS in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable and potent activator of cyclic AMP-dependent Protein Kinase A (PKA). As an analog of cyclic AMP (cAMP), this compound mimics the effects of endogenous cAMP but exhibits enhanced stability due to its resistance to hydrolysis by phosphodiesterases. This characteristic makes it a valuable tool for investigating the downstream effects of PKA activation in various biological processes, including gene expression, cell proliferation, differentiation, and apoptosis. This document provides detailed protocols for the use of this compound in primary cell culture, including methods for assessing PKA activation, cell viability, and downstream signaling events.
II. Mechanism of Action
This compound directly binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses. The primary signaling pathway initiated by this compound is the activation of the PKA pathway, which plays a crucial role in a wide array of cellular functions.
III. Signaling Pathway
The canonical signaling pathway initiated by this compound is depicted below.
Caption: this compound signaling pathway.
IV. Experimental Protocols
A. General Guidelines for Primary Cell Culture and this compound Treatment
Protocols for the isolation and culture of primary cells are highly dependent on the cell type and tissue of origin. It is recommended to follow established and optimized protocols for the specific primary cell type of interest. General steps for thawing, plating, and maintaining primary cells are widely available from cell culture resources.
This compound Preparation and Application:
-
Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C. The sodium salt of this compound generally has better water solubility.
-
Working Concentration: The optimal working concentration of this compound should be determined empirically for each primary cell type and experimental endpoint. A typical starting range is between 10 µM and 500 µM.
-
Incubation Time: The incubation time will vary depending on the downstream effect being measured. For early signaling events like protein phosphorylation, shorter incubation times (e.g., 15 minutes to 2 hours) are typically sufficient. For later events such as changes in gene expression or cell viability, longer incubation times (e.g., 6 to 48 hours) may be necessary.
-
Controls: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent on the cells.
B. Protocol 1: PKA Kinase Activity Assay
This protocol describes a colorimetric, non-radioactive method to measure PKA activity in lysates from primary cells treated with this compound. This assay is based on the phosphorylation of a specific PKA substrate peptide.
Experimental Workflow:
Caption: PKA kinase activity assay workflow.
Materials:
-
Primary cells
-
This compound
-
Cell lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
PKA Kinase Activity Assay Kit (commercial kits are recommended, e.g., from Abcam or Arbor Assays)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate primary cells at an appropriate density in a multi-well plate and allow them to adhere and recover.
-
Treat the cells with the desired concentrations of this compound or vehicle for the chosen incubation time (e.g., 30 minutes).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic fraction) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
PKA Kinase Activity Assay:
-
Follow the manufacturer's instructions for the specific PKA kinase activity assay kit.
-
Typically, this involves adding a standardized amount of protein lysate to wells pre-coated with a PKA substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time (e.g., 90 minutes).
-
Stop the reaction and add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add the TMB substrate and allow the color to develop.
-
Stop the color development with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the PKA activity relative to the vehicle control.
-
Quantitative Data Summary:
| Treatment Group | PKA Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (50 µM) | Data to be filled from experiment |
| This compound (100 µM) | Data to be filled from experiment |
| This compound (250 µM) | Data to be filled from experiment |
C. Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Primary cells
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed primary cells in a 96-well plate at a density that will not lead to over-confluence during the treatment period.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Quantitative Data Summary:
| This compound Concentration | Incubation Time (hours) | Cell Viability (% of Vehicle Control) |
| 0 µM (Vehicle) | 24 | 100 |
| 50 µM | 24 | Data to be filled |
| 100 µM | 24 | Data to be filled |
| 250 µM | 24 | Data to be filled |
| 0 µM (Vehicle) | 48 | 100 |
| 50 µM | 48 | Data to be filled |
| 100 µM | 48 | Data to be filled |
| 250 µM | 48 | Data to be filled |
D. Protocol 3: Western Blot for Phospho-CREB
This protocol describes the detection of phosphorylated cAMP response element-binding protein (pCREB) at Serine 133, a key downstream target of PKA, by Western blotting.
Materials:
-
Primary cells
-
This compound
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat primary cells with this compound as described in Protocol 1. A shorter incubation time (e.g., 15-60 minutes) is often sufficient for detecting CREB phosphorylation.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Quantitative Data Summary:
| Treatment Group | Incubation Time (min) | Phospho-CREB / Total CREB Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 30 | 1.0 |
| This compound (100 µM) | 15 | Data to be filled |
| This compound (100 µM) | 30 | Data to be filled |
| This compound (100 µM) | 60 | Data to be filled |
E. Protocol 4: Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to analyze changes in the expression of target genes in primary cells following treatment with this compound using quantitative real-time PCR (qRT-PCR).
Experimental Workflow:
Caption: Gene expression analysis workflow.
Materials:
-
Primary cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target and housekeeping genes
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Culture and treat primary cells with this compound for the desired time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up the qRT-PCR reactions using a qPCR master mix, cDNA, and primers for your target gene(s) and a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Run the reactions on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Normalize the expression of the target gene to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control.
-
Quantitative Data Summary:
| Target Gene | Treatment Group | Incubation Time (hours) | Fold Change in Gene Expression (vs. Vehicle) |
| Gene X | Vehicle Control | 24 | 1.0 |
| This compound (100 µM) | 24 | Data to be filled | |
| Gene Y | Vehicle Control | 24 | 1.0 |
| This compound (100 µM) | 24 | Data to be filled |
V. Concluding Remarks
The protocols provided in this document offer a comprehensive guide for utilizing this compound to investigate PKA-mediated signaling pathways in primary cell culture. It is crucial to optimize the experimental conditions, including this compound concentration and incubation time, for each specific primary cell type and biological question. Adherence to proper cell culture techniques and the inclusion of appropriate controls are essential for obtaining reliable and reproducible data.
Determining the Optimal Concentration of Sp-cAMPS for Cellular Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable and phosphodiesterase-resistant analog of cyclic AMP (cAMP). It acts as a potent activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in numerous signal transduction pathways regulating a wide array of cellular processes including gene expression, metabolism, and cell proliferation.[1] The precise determination of the optimal this compound concentration is critical for achieving robust and reproducible experimental outcomes while avoiding off-target effects. This document provides a comprehensive guide, including detailed protocols and data tables, to assist researchers in determining the optimal this compound concentration for their specific experimental needs.
Mechanism of Action: The cAMP/PKA Signaling Pathway
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cellular response. A key downstream target of PKA is the transcription factor CREB (cAMP response element-binding protein), which upon phosphorylation at Serine 133, translocates to the nucleus and regulates the expression of target genes.
Caption: this compound activates the PKA signaling pathway.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, the specific downstream readout being measured, and the duration of treatment. The following tables summarize reported effective concentrations, EC50 (half-maximal effective concentration), and Ki (inhibitor constant) values for this compound in various contexts.
Table 1: Effective Concentrations and EC50 Values of this compound in Cellular Assays
| Cell Type/System | Assay | Effective Concentration Range | EC50 | Reference |
| Hepatocytes | Calcium mobilization | Not specified | Not specified | [1] |
| Various Cancer Cell Lines | Viability | 0.01 mM - 10 mM | Not specified | |
| HEK293 Cells | cAMP Production | Not specified | ~0.5 nM - 9.4 nM (for related agonists) | [2] |
| T84 Cells | ERK1/2 Activation | Up to 1 mM (for 8-Br-cAMP) | ~60 µM (for 8-Br-cAMP) |
Table 2: In Vitro Binding and Inhibition Data for this compound
| Target | Assay Type | Ki | EC50 | Reference |
| PKA I | Activation | - | Not specified | [1] |
| PKA II | Activation | - | Not specified | [1] |
| PDE3A | Inhibition | 47.6 µM | - | [1] |
| PDE10 GAF domain | Binding | - | 40 µM | [1] |
Experimental Protocols
To determine the optimal this compound concentration for your specific experimental system, a dose-response experiment is essential. This involves treating cells with a range of this compound concentrations and measuring a relevant downstream biological response.
Protocol 1: General Workflow for Dose-Response Experiment
This protocol provides a general framework for designing and executing a dose-response experiment with this compound.
Caption: Workflow for determining optimal this compound concentration.
Materials:
-
Cells of interest
-
Appropriate cell culture medium and supplements
-
This compound (or its membrane-permeable analog, this compound-AM)
-
Multi-well plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors
-
Reagents for downstream analysis (e.g., antibodies for Western blot, PKA activity assay kit)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and will not be over-confluent at the end of the experiment. Allow cells to adhere and recover overnight.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform a serial dilution to create a range of concentrations to test. A common starting range is 0.1 µM to 100 µM, but this may need to be adjusted based on the cell type and expected sensitivity. Include a vehicle-only control.
-
Cell Treatment: Remove the culture medium from the cells and replace it with a medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period. The optimal incubation time can vary (from minutes to hours) and may also need to be optimized. A common starting point is 30 minutes to 1 hour for signaling events like protein phosphorylation.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Downstream Analysis: Perform the desired downstream assay to measure the cellular response.
-
Data Analysis: Plot the measured response as a function of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol details the measurement of PKA activation by assessing the phosphorylation of its downstream target, CREB, at Serine 133.
Materials:
-
Cell lysates prepared as described in Protocol 1
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit or mouse anti-total CREB
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of the phospho-CREB antibody and re-probed with an antibody against total CREB.
-
Densitometry Analysis: Quantify the band intensities for phospho-CREB and total CREB. Calculate the ratio of phospho-CREB to total CREB for each this compound concentration.
Protocol 3: PKA Activity Assay
Commercially available PKA activity assay kits provide a quantitative measure of PKA catalytic activity in cell lysates. These assays are typically based on the phosphorylation of a specific PKA substrate.
General Procedure (refer to the specific kit manual for details):
-
Prepare Cell Lysates: Lyse the cells treated with different concentrations of this compound as described in Protocol 1.
-
Perform Kinase Reaction: In a microplate, combine the cell lysate with the PKA substrate and ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is then quantified, often using a phospho-specific antibody and a colorimetric or fluorescent readout.
-
Data Analysis: Plot the PKA activity as a function of this compound concentration to generate a dose-response curve and determine the EC50.
Troubleshooting
-
No or low response:
-
Suboptimal this compound concentration: Test a wider range of concentrations.
-
Short incubation time: Increase the incubation time.
-
Cell health: Ensure cells are healthy and not over-confluent.
-
Inactive this compound: Check the quality and storage of the this compound stock.
-
-
High background signal:
-
Non-specific antibody binding (Western Blot): Optimize blocking conditions and antibody concentrations.
-
High basal PKA activity: Ensure cells are properly serum-starved if necessary before treatment.
-
-
Inconsistent results:
-
Pipetting errors: Ensure accurate and consistent pipetting.
-
Variations in cell density: Ensure uniform cell seeding.
-
Edge effects in multi-well plates: Avoid using the outer wells of the plate for experiments.
-
By following these detailed application notes and protocols, researchers can confidently determine the optimal this compound concentration for their specific cellular assays, leading to more accurate and reliable experimental data.
References
Unraveling Hormone Signaling Cascades: A Guide to Using Sp-cAMPS
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The cyclic adenosine monophosphate (cAMP) signaling pathway is a fundamental mechanism through which cells respond to a diverse array of extracellular stimuli, including hormones. Dysregulation of this pathway is implicated in numerous diseases, making it a critical area of study for researchers and a promising target for drug development. Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent, cell-permeable, and phosphodiesterase-resistant analog of cAMP. These properties make it an invaluable tool for dissecting the intricacies of hormone-induced signaling cascades. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate hormone signaling pathways.
Application Notes
This compound acts as a selective activator of cAMP-dependent Protein Kinase A (PKA), a key effector in the cAMP signaling cascade.[1][2] Unlike endogenous cAMP, which is rapidly hydrolyzed by phosphodiesterases (PDEs), this compound offers sustained activation of PKA, allowing for more precise and prolonged experimental interrogation of downstream signaling events.[1] This makes it an ideal reagent to mimic the effects of hormones that signal through G-protein coupled receptors (GPCRs) that activate adenylyl cyclase, the enzyme responsible for cAMP synthesis.[2][3]
Key Applications of this compound in Hormone Signaling Research:
-
Mimicking Hormonal Responses: this compound can be used to replicate the physiological effects of various hormones, such as glucagon, that act through cAMP-mediated pathways.[1] This allows researchers to study the downstream consequences of hormone receptor activation in a controlled manner, independent of the receptor itself.
-
Investigating PKA-Dependent Phosphorylation: By directly activating PKA, this compound facilitates the study of PKA-mediated phosphorylation of downstream targets. This is crucial for identifying novel substrates and understanding the regulation of cellular processes such as gene expression, metabolism, and cell proliferation.
-
Delineating Signaling Specificity: In conjunction with other pharmacological tools, such as PKA inhibitors (e.g., H-89) or activators of other signaling pathways, this compound can help elucidate the specific role of the cAMP/PKA axis in complex signaling networks.
-
High-Throughput Screening: The stability and potent activity of this compound make it suitable for use in high-throughput screening assays aimed at identifying modulators of the cAMP signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing this compound and other modulators of the cAMP pathway. This data can serve as a reference for designing and interpreting experiments.
Table 1: Dose-Response of cAMP Analogs and Pathway Activators
| Compound | Cell Type | Endpoint Measured | EC50 / IC50 | Reference |
| This compound | 3T3-L1 Adipocytes | AMPK Phosphorylation | Not specified, effective at 1 mM | [4] |
| 8-Bromo-cAMP | 3T3-L1 Adipocytes | AMPK Phosphorylation | Not specified, effective at 1 mM | [4] |
| Forskolin | HIT cells | Increase in intracellular Ca2+ | Not specified, effective at various concentrations | [5] |
| Glucagon | HIT cells | Increase in intracellular Ca2+ | Not specified, effective at various concentrations | [5] |
| IBMX | HIT cells | Increase in intracellular Ca2+ | IC50 for inhibition of IBMX-induced Ca2+ rise by Verapamil: 4 x 10⁻⁶ M | [5] |
Table 2: Time-Course of cAMP Pathway Activation
| Treatment | Cell Line | Parameter Measured | Peak Response Time | Sustained Effect | Reference |
| Forskolin (5 µM) | SH-SY5Y | pCREB (Ser133) | 2 hours | Declines after peak | [4] |
| Forskolin (5 µM) | SH-SY5Y | ACVIII Immunoreactivity | 6 hours | Sustained for at least 6 hours | [4] |
| Forskolin | GH3 cells | Intracellular cAMP | Rapid increase | Sustained | [6] |
| dbcAMP | GH3 cells | Intracellular cAMP | Slower increase than forskolin | Sustained | [6] |
| Isoproterenol (10⁻¹² to 10⁻⁸ M) | Cardiomyocytes | cAMP and PKA activity | Transient and dose-dependent | Not sustained | [7] |
| Isoproterenol (10⁻⁸ to 10⁻⁵ M) | Cardiomyocytes | cAMP and PKA activity | Saturated initial increase, then rapid decrease to sustained level | Dose-dependent sustained level | [7] |
Experimental Protocols
Here, we provide detailed protocols for key experiments involving the use of this compound to study hormone signaling pathways.
Protocol 1: Treatment of Cultured Mammalian Cells with this compound
This protocol outlines the general procedure for treating adherent or suspension cells with this compound to activate the cAMP/PKA signaling pathway.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (sodium salt is recommended for better water solubility)[2]
-
Dimethyl sulfoxide (DMSO) or sterile water for stock solution preparation
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors
-
Sterile cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Suspension cells: Seed cells in appropriate culture flasks at the desired density.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO or water.
-
Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Warm the complete cell culture medium and this compound stock solution to 37°C.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete medium. A typical starting concentration range is 10-100 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
-
For adherent cells, aspirate the old medium and replace it with the medium containing this compound.
-
For suspension cells, add the concentrated this compound solution directly to the culture flask to achieve the final desired concentration.
-
-
Incubation:
-
Incubate the cells for the desired period. The incubation time will vary depending on the specific downstream event being studied (e.g., 15-30 minutes for phosphorylation events, several hours for gene expression changes). A time-course experiment is recommended.
-
-
Cell Lysis:
-
After incubation, place the culture plates or flasks on ice.
-
For adherent cells, wash the cells once with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
For suspension cells, pellet the cells by centrifugation, wash once with ice-cold PBS, and then resuspend the pellet in ice-cold lysis buffer.
-
-
Sample Processing:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the protein extract, and store at -80°C for downstream analysis (e.g., Western blotting, kinase assays).
-
Protocol 2: Measurement of Intracellular cAMP Levels by Competitive ELISA
This protocol describes a common method for quantifying intracellular cAMP levels following cell treatment.
Materials:
-
cAMP competitive ELISA kit (commercially available from various suppliers)
-
Cell lysates prepared as described in Protocol 1 (using a lysis buffer compatible with the ELISA kit, often provided in the kit)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405-450 nm)
Procedure:
-
Kit Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[1][8] This typically involves reconstituting lyophilized components and preparing a standard curve of known cAMP concentrations.
-
Sample Preparation: Dilute cell lysates as necessary to ensure the cAMP concentration falls within the range of the standard curve.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.[1][8]
-
Add the cAMP-enzyme conjugate (e.g., cAMP-HRP or cAMP-AP) to each well.[1][8]
-
Incubate the plate for the time specified in the kit protocol to allow for competitive binding.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.[1]
-
-
Detection:
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.[1]
-
Protocol 3: Western Blot Analysis of PKA Substrate Phosphorylation (e.g., Phospho-CREB)
This protocol details the detection of phosphorylated proteins, such as CREB phosphorylated at Serine 133, by Western blotting.
Materials:
-
Protein lysates from control and this compound-treated cells (from Protocol 1)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CREB Ser133)
-
Primary antibody for the total protein (e.g., anti-CREB) as a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-CREB) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound in studying hormone signaling.
References
- 1. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of rise in cAMP levels on Ca2+ influx through voltage-dependent Ca2+ channels in HIT cells. Second-messenger synarchy in beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increase in Ca2+ current by sustained cAMP levels enhances proliferation rate in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols: Determining Optimal Sp-cAMPS Treatment Duration for Maximal PKA Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable, and phosphodiesterase-resistant analog of cyclic AMP (cAMP) widely used to activate Protein Kinase A (PKA).[1][2][3] PKA is a critical serine/threonine kinase that regulates a vast array of cellular processes, including metabolism, gene transcription, and cell growth.[4][5] A common experimental goal is to achieve maximal PKA activation to study its downstream effects. However, the optimal treatment duration with this compound to elicit this maximal response is not universal. It is highly dependent on the experimental context, including cell type, this compound concentration, and the specific downstream substrate being analyzed.
These application notes provide a comprehensive guide to understanding the factors that influence the kinetics of PKA activation by this compound and offer detailed protocols to empirically determine the optimal treatment duration for your specific experimental system.
PKA Activation Signaling Pathway by this compound
Under basal conditions, PKA exists as an inactive tetrameric holoenzyme, consisting of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits block the active sites of the catalytic subunits. This compound, mimicking endogenous cAMP, binds to the regulatory subunits, inducing a conformational change that leads to the dissociation of the catalytic subunits. These freed catalytic subunits are then active and can phosphorylate their target substrates.[6][7]
Factors Influencing PKA Activation Kinetics
The time required to reach maximal PKA activation following this compound treatment can vary significantly, from minutes to hours. This variability is due to several factors:
-
Cell Type: Different cell types have varying endogenous levels of PKA, A-Kinase Anchoring Proteins (AKAPs) that compartmentalize PKA signaling, and phosphodiesterases (PDEs) that degrade cAMP. Although this compound is resistant to PDEs, the overall signaling dynamics of the cell can influence the response time.
-
This compound Concentration: The concentration of this compound used will affect the rate and magnitude of PKA activation. Higher concentrations may lead to a faster and more robust initial activation.
-
PKA Substrate: The kinetics of phosphorylation can differ between various PKA substrates. Measuring a direct and proximal substrate of PKA (e.g., CREB phosphorylation at Ser133) will likely show a faster response compared to measuring a more downstream cellular event (e.g., gene transcription or morphological changes).
-
Compartmentalization of PKA: PKA is often localized to specific subcellular compartments through AKAPs. This spatial organization creates microdomains of cAMP signaling, which can lead to different activation kinetics for PKA pools in different cellular locations (e.g., plasma membrane vs. nucleus).
General Recommendations for a Time-Course Experiment
Given the factors above, it is crucial to perform a time-course experiment to determine the optimal this compound treatment duration for your specific cell type and experimental endpoint. Based on published studies using various cAMP analogs, a general timeframe for PKA activation can be suggested. For instance, some studies have observed maximal effects of cAMP analogs within 5 to 15 minutes, while others show peak activity around 1 hour.
A well-designed time-course experiment should include a range of time points to capture both the initial activation and the peak response.
Suggested Time Points for a Pilot Experiment:
-
0 minutes (untreated control)
-
5 minutes
-
15 minutes
-
30 minutes
-
1 hour
-
2 hours
-
4 hours
-
Longer time points (e.g., 8, 12, 24 hours) may be necessary if investigating downstream effects like gene expression.
Experimental Protocols
The following are generalized protocols for a time-course experiment to determine the optimal this compound treatment duration by measuring the phosphorylation of a known PKA substrate, CREB (cAMP Response Element-Binding Protein), via Western blotting.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate your cells of interest at an appropriate density in multi-well plates to allow for optimal growth and treatment.
-
Cell Starvation (Optional): Depending on the cell type and experimental question, you may want to serum-starve the cells for a few hours prior to treatment to reduce basal signaling activity.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentration in cell culture medium immediately before use. A common concentration range to test is 10-100 µM.
-
Time-Course Treatment:
-
Label separate wells for each time point.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for the predetermined durations (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Ensure that all samples are harvested at approximately the same time to minimize variability. This can be achieved by staggering the start of the treatments.
-
-
Cell Lysis: At the end of each incubation period, immediately place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well to preserve the phosphorylation state of proteins.
-
Lysate Collection: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at high speed at 4°C. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Western Blotting for Phospho-CREB (pCREB)
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (e.g., anti-pCREB Ser133) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total CREB and/or a housekeeping protein like GAPDH or β-actin.
Data Presentation and Interpretation
The results of your time-course experiment should be quantified and presented clearly to identify the point of maximal PKA activation.
Table 1: Example Data Structure for Time-Course Experiment
| Treatment Time | pCREB Signal Intensity (Arbitrary Units) | Total CREB Signal Intensity (Arbitrary Units) | Normalized pCREB/Total CREB Ratio | Fold Change (vs. 0 min) |
| 0 min | 100 | 1000 | 0.10 | 1.0 |
| 5 min | 500 | 990 | 0.51 | 5.1 |
| 15 min | 850 | 1010 | 0.84 | 8.4 |
| 30 min | 950 | 980 | 0.97 | 9.7 |
| 1 hour | 960 | 1000 | 0.96 | 9.6 |
| 2 hours | 700 | 990 | 0.71 | 7.1 |
| 4 hours | 300 | 1010 | 0.30 | 3.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Interpretation: Based on the hypothetical data in Table 1, the maximal activation of PKA, as measured by CREB phosphorylation, occurs around 30 to 60 minutes of treatment with this compound in this particular experimental system.
Conclusion
The optimal duration of this compound treatment for achieving maximal PKA activation is a critical parameter that must be determined empirically. By understanding the factors that influence PKA activation kinetics and by performing a systematic time-course experiment, researchers can ensure robust and reproducible results. The protocols and guidelines provided in these application notes offer a framework for establishing the ideal experimental conditions for investigating the diverse roles of PKA signaling in various biological contexts.
References
- 1. In vivo quantitative analysis of PKA subunit interaction and cAMP level by dual color fluorescence cross correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation and activation of cAMP-dependent protein kinase by phosphoinositide-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Nuclear PKA revealed by spatiotemporal manipulation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sp-cAMPS in Long-Term Potentiation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms underlying learning and memory. A key signaling molecule implicated in many forms of LTP is cyclic adenosine monophosphate (cAMP). Sp-cAMPS (Sp-Adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cAMP that acts as a potent and specific activator of Protein Kinase A (PKA), a critical downstream effector in the cAMP signaling cascade. Due to its ability to directly and robustly activate PKA, this compound has become an invaluable pharmacological tool for elucidating the role of the cAMP/PKA pathway in the induction, expression, and maintenance of LTP.
These application notes provide an overview of the use of this compound in LTP research, including its mechanism of action, experimental applications, and detailed protocols.
Mechanism of Action
This compound mimics the effect of endogenous cAMP by binding to the regulatory subunits of PKA. This binding induces a conformational change that leads to the dissociation of the regulatory subunits from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate various downstream targets, including ion channels, receptors, and transcription factors, ultimately leading to a modulation of synaptic strength. In the context of LTP, PKA activation has been shown to be crucial for both early and late phases of LTP (E-LTP and L-LTP).
Signaling Pathway of this compound in LTP
The canonical signaling pathway initiated by this compound to modulate LTP involves the activation of PKA and its subsequent phosphorylation of downstream targets.
Applications in LTP Research
This compound is utilized in a variety of experimental paradigms to investigate the role of the cAMP/PKA pathway in LTP:
-
Induction of LTP: Direct application of this compound to neuronal preparations can induce a form of chemical LTP, bypassing the need for traditional electrical stimulation protocols. This allows researchers to isolate the effects of PKA activation from other signaling events triggered by synaptic activity.
-
Facilitation of LTP: In some experimental models, co-application of a sub-threshold LTP induction protocol with this compound can facilitate the generation of robust and lasting potentiation.
-
Investigation of Presynaptic vs. Postsynaptic Mechanisms: By applying this compound either in the bath or directly into the postsynaptic neuron via a patch pipette, researchers can dissect the relative contributions of presynaptic and postsynaptic PKA activation to LTP.[1] Injection of this compound into postsynaptic CA1 pyramidal neurons has been shown to elicit mild synaptic facilitation.[1] However, because this compound is cell-permeant, a presynaptic site of action cannot be entirely ruled out in such experiments.[1]
-
Rescue of LTP Deficits: In models of neurological disorders where LTP is impaired, this compound can be used to test whether activating the cAMP/PKA pathway can rescue these deficits.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound to modulate LTP.
Table 1: Effects of this compound on Synaptic Potentiation
| Preparation | Method of Application | This compound Concentration | Observed Effect | Reference |
| Hippocampal CA1 Neurons | Postsynaptic Injection | Not specified | Mild synaptic facilitation | Blitzer et al., 1995[1] |
| Cultured Hippocampal Neurons | Bath Application | Not specified | Induction of long-lasting LTP | Bolshakov et al., 1997; Ma et al., 1999[1] |
| Prefrontal Cortex (in vivo) | Bilateral Infusion | 0.21, 2.1, or 21 nmol/0.5 µl | Dose-dependent impairment in working memory | Taylor et al., 1999[2] |
| Motoneurons (mutSOD1 mice) | Intracellular Iontophoretic Injection | Not specified | Progressive increase of EPSP size (14% on average) | Saxena et al., 2020[3] |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound in LTP research.
Protocol 1: Induction of Chemical LTP in Hippocampal Slices
Objective: To induce a stable, long-lasting potentiation of synaptic transmission in hippocampal CA1 neurons by bath application of this compound.
Materials:
-
This compound (e.g., from Sigma-Aldrich or Tocris Bioscience)
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slice preparation
-
Electrophysiology recording setup (field or patch-clamp)
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from rodents.
-
Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) or excitatory postsynaptic currents (EPSCs) in the CA1 region by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.05 Hz).
-
After establishing a stable baseline for at least 20 minutes, switch the perfusion to aCSF containing this compound (e.g., 50-100 µM).
-
Continue recording for at least 60 minutes to observe the induction and stabilization of potentiation.
-
Wash out the this compound with regular aCSF and continue recording to assess the persistence of the potentiation.
Protocol 2: Postsynaptic Infusion of this compound during Whole-Cell Recording
Objective: To investigate the postsynaptic effects of PKA activation on synaptic transmission and plasticity.
Materials:
-
This compound
-
Intracellular solution for patch-clamp recording
-
Hippocampal slice preparation
-
Patch-clamp electrophysiology setup
Procedure:
-
Prepare acute hippocampal slices as described in Protocol 1.
-
Prepare an intracellular solution containing this compound (e.g., 10-50 µM). A control pipette with a standard intracellular solution should also be prepared.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Allow the intracellular solution to diffuse into the cell for 5-10 minutes before starting baseline recordings.
-
Record baseline EPSCs evoked by stimulating Schaffer collateral afferents.
-
Monitor changes in synaptic transmission over time as this compound diffuses throughout the neuron.
-
Optionally, an LTP induction protocol (e.g., pairing or tetanic stimulation) can be applied to assess the modulatory effect of postsynaptic PKA activation on LTP induction.
Logical Relationship: Presynaptic vs. Postsynaptic Action of this compound
The cell-permeant nature of this compound necessitates careful experimental design to distinguish between its presynaptic and postsynaptic effects.
Conclusion
This compound is a powerful tool for investigating the role of the cAMP/PKA signaling pathway in long-term potentiation. Its ability to specifically activate PKA allows for the dissection of this pathway's contribution to the complex molecular events underlying synaptic plasticity. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of learning, memory, and synaptic function. Careful experimental design, including appropriate controls and consideration of the compound's cell permeability, is essential for obtaining clear and interpretable results.
References
- 1. Postsynaptic Application of a Peptide Inhibitor of cAMP-Dependent Protein Kinase Blocks Expression of Long-Lasting Synaptic Potentiation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of cAMP-dependent protein kinase A in prefrontal cortex impairs working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
Application Notes and Protocols for Studying Insulin Secretion Using Sp-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable and phosphodiesterase-resistant analog of cyclic adenosine monophosphate (cAMP). It serves as a potent activator of key downstream effectors of cAMP signaling, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). In pancreatic β-cells, cAMP is a crucial second messenger that amplifies glucose-stimulated insulin secretion (GSIS). Therefore, this compound is an invaluable pharmacological tool for elucidating the molecular mechanisms underlying the potentiation of insulin release and for screening potential therapeutic agents that target the cAMP signaling pathway.
This document provides detailed protocols for utilizing this compound in the study of insulin secretion from pancreatic islets and β-cell lines. It includes methodologies for static insulin secretion assays, measurement of intracellular calcium and cAMP levels, and visualization of the relevant signaling pathways.
Mechanism of Action
In pancreatic β-cells, elevated glucose levels lead to an increase in intracellular ATP, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of Ca2+ through voltage-dependent calcium channels (VDCCs), which triggers the exocytosis of insulin-containing granules. Incretin hormones, such as glucagon-like peptide-1 (GLP-1), further potentiate this process by binding to their G-protein coupled receptors, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP.
This compound mimics the effects of this cAMP increase by directly activating PKA and Epac.[1]
-
PKA-dependent pathway: PKA phosphorylates various downstream targets, including components of the exocytotic machinery and ion channels, which enhances the efficacy of Ca2+-triggered insulin release.[2][3]
-
Epac-dependent pathway: Epac proteins (Epac1 and Epac2) act as guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2. The activation of the Epac2/Rap1 pathway is also implicated in the potentiation of insulin secretion, including effects on insulin granule priming and exocytosis.[1][4]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on insulin secretion, intracellular Ca2+, and cAMP levels based on published literature.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Condition | Fold Increase in Insulin Secretion (vs. Basal Glucose) |
| Control Islets | |
| Basal Glucose (e.g., 2.8 mM) | 1.0 |
| Stimulatory Glucose (e.g., 16.7 mM) | 3.0 - 5.0 |
| This compound Treated Islets (e.g., 10-100 µM) | |
| Basal Glucose (e.g., 2.8 mM) | 1.2 - 1.5 |
| Stimulatory Glucose (e.g., 16.7 mM) | 5.0 - 8.0 |
Note: The exact fold increase can vary depending on the experimental model (islets vs. cell lines), glucose concentrations, and this compound concentration used.
Table 2: Effect of this compound on Intracellular Signaling Molecules
| Parameter | Treatment Condition | Expected Outcome |
| Intracellular Ca2+ ([Ca2+]i) | This compound (10 µM) in the presence of stimulatory glucose | Potentiation of glucose-induced [Ca2+]i increase.[5] |
| Intracellular cAMP | This compound treatment | As this compound is a cAMP analog, it does not increase endogenous cAMP levels but rather mimics its action. Assays measuring endogenous cAMP will not show an increase with this compound treatment alone. |
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes a static incubation method to measure insulin secretion from isolated pancreatic islets in response to glucose and this compound.
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound sodium salt (Prepare a stock solution in water or buffer)
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, allow islets to recover in culture medium for at least 2 hours (or overnight) at 37°C in a 5% CO2 incubator.
-
Pre-incubation: Hand-pick islets of similar size (typically 10-15 islets per well in triplicate for each condition). Place them in a 24-well plate with 1 mL of KRB buffer containing low glucose. Incubate for 1-2 hours at 37°C to allow insulin secretion to return to a basal state.
-
Basal Secretion: Replace the pre-incubation buffer with 1 mL of fresh KRB buffer with low glucose (with or without this compound at the desired concentration, e.g., 10-100 µM). Incubate for 1 hour at 37°C.
-
Stimulated Secretion: Following the basal incubation, carefully collect the supernatant from each well for insulin measurement. Add 1 mL of KRB buffer with high glucose (with or without this compound). Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well. Store all collected supernatants at -20°C until insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin to the number of islets per well or to the total protein/DNA content of the islets. Express the results as fold change over basal glucose or as absolute insulin concentrations.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol outlines the measurement of intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6) or dispersed islet cells
-
Culture medium
-
Glass-bottom dishes or 96-well black-walled imaging plates
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
This compound
-
Fluorescence microscope or plate reader equipped for ratiometric or single-wavelength calcium imaging.
Procedure:
-
Cell Seeding: Seed β-cells onto glass-bottom dishes or imaging plates and culture until they reach the desired confluency.
-
Dye Loading: Prepare a loading solution of the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) with 0.02% Pluronic F-127 in imaging buffer.
-
Incubation: Remove the culture medium, wash the cells with imaging buffer, and incubate them with the dye loading solution for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.
-
Imaging: Mount the dish or plate on the microscope or plate reader. Acquire a baseline fluorescence recording in low glucose buffer.
-
Stimulation: Perfuse or add a solution containing high glucose with or without this compound.
-
Data Acquisition: Continuously record the fluorescence changes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, use excitation at ~494 nm and measure emission at ~516 nm.
-
Data Analysis: For Fura-2, calculate the ratio of fluorescence intensities (F340/F380) to determine changes in [Ca2+]i. For Fluo-4, express the change in fluorescence as F/F0, where F is the fluorescence at any time point and F0 is the baseline fluorescence.
Protocol 3: Measurement of Intracellular cAMP
This protocol describes how to assess changes in endogenous cAMP levels in response to stimuli, which can be useful for studying the broader context in which this compound acts. Note that this compound itself will not increase endogenous cAMP.
Materials:
-
Isolated pancreatic islets or β-cell lines
-
Stimulating agents (e.g., GLP-1, Forskolin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA, FRET-based biosensor)
Procedure:
-
Cell/Islet Preparation: Prepare cells or islets as described in the GSIS protocol.
-
Pre-incubation: Pre-incubate the cells/islets in a buffer containing a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Treat the cells/islets with the desired cAMP-elevating agent (e.g., 10 nM GLP-1 or 10 µM Forskolin) for a defined period (e.g., 15-30 minutes).
-
Lysis: Stop the reaction by adding lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial assay kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the cAMP levels to the total protein content or cell number.
Mandatory Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
References
- 1. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the cAMP sensor Epac as a determinant of KATP channel ATP sensitivity in human pancreatic β-cells and rat INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Ion Channel Modulation using Sp-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, membrane-permeant, and metabolically stable analog of cyclic adenosine monophosphate (cAMP).[1][2] Its resistance to hydrolysis by phosphodiesterases makes it a valuable tool for sustained activation of cAMP-mediated signaling pathways, particularly in the investigation of ion channel modulation.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the modulation of various ion channels.
The primary mechanism of action for this compound in ion channel modulation is the activation of Protein Kinase A (PKA).[3][4] Upon activation, the catalytic subunits of PKA are released to phosphorylate specific serine or threonine residues on ion channel proteins or their associated regulatory proteins, altering their biophysical properties.[5][6] Additionally, some ion channels, such as Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, can be directly modulated by cyclic nucleotides, and this compound can be used to probe these interactions.[7][8][9]
Signaling Pathway of this compound in Ion Channel Modulation
The canonical signaling pathway initiated by this compound leading to ion channel modulation involves the activation of PKA. This pathway is often localized within the cell by A-Kinase Anchoring Proteins (AKAPs), which bring PKA in close proximity to its ion channel substrates, ensuring specificity and efficiency of signaling.[5][10]
Quantitative Data on Ion Channel Modulation
The following table summarizes quantitative data from studies investigating the effects of cAMP analogs on various ion channels. Note that some studies use cAMP or other analogs, which are indicated in the table.
| Ion Channel | Agonist | Concentration | Effect | Cell Type | Reference |
| K+ Channels | |||||
| del-N RCK1 | Sp-8-Br-cAMPS | 0.5 mM | 163% increase in current amplitude | Xenopus oocytes | [11] |
| sAHP Current | caged-cAMP | 200 µM (photolysis) | Complete inhibition | Hippocampal Pyramidal Neurons | [12] |
| Na+ Channels | |||||
| SNS (TTX-r) | 8-bromo cAMP | 100 µM | Depolarizing shift in activation | COS-7 cells | [13] |
| Brain Na+ channels | cBIMPS (PKA activator) | Not specified | Reduction in peak current | tsA-201 cells | [14] |
| Ca2+ Channels | |||||
| L-type (CaV1.2) | cAMP elevation | Not specified | Increased channel activity | HEK293 cells | [15] |
| CNG Channels | |||||
| CNGA1 | cGMP | EC50 = 39.4 µM | Channel activation | Inside-out patches | [16] |
| CNGA1/B1 | cGMP | EC50 = 32.2 µM | Channel activation | Inside-out patches | [16] |
| Olfactory CNG | This compound | 4-fold less potent than cAMP | Channel activation | Native channels | [7] |
| HCN Channels | |||||
| HCN2 | 8-Br-cAMP | Not specified | -10.1 mV shift in V1/2 | Hippocampal neurons | [17] |
| HCN2 & HCN4 | cAMP | Not specified | +10 to +20 mV shift in V1/2 | Various | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Investigate K+ Channel Modulation by this compound
This protocol is a general guideline and may require optimization for specific cell types and K+ channel subtypes.
1. Materials:
-
Cell Culture: Cells expressing the K+ channel of interest.
-
External (Bath) Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, 25 mM glucose. Continuously bubble with 95% O2 / 5% CO2.[1]
-
Internal (Pipette) Solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[18]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in nuclease-free water and store at -20°C.
-
Patch-clamp setup: Microscope, amplifier, micromanipulator, perfusion system, and data acquisition software.[19][20]
2. Experimental Workflow:
3. Detailed Methodology:
-
Prepare and oxygenate the ACSF, maintaining it at the desired recording temperature (e.g., 32-34°C).
-
Prepare the internal solution and filter it through a 0.22 µm syringe filter.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the internal solution.[1]
-
Mount the filled pipette onto the headstage of the patch-clamp amplifier.
-
Under visual control, approach a target cell with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.[20]
-
After establishing a stable gigaohm seal, apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
Record baseline K+ currents using an appropriate voltage protocol (e.g., a series of depolarizing voltage steps from a holding potential of -80 mV).
-
Begin perfusion of the recording chamber with ACSF containing the desired concentration of this compound (e.g., 100 µM).
-
Continuously record the K+ currents during this compound application until a steady-state effect is observed.
-
Perfuse the chamber with control ACSF to wash out the this compound and record the recovery of the K+ currents.
-
Analyze the recorded currents to determine changes in amplitude, kinetics of activation and inactivation, and voltage-dependence of activation.
Protocol 2: Fluorescence Imaging of Intracellular Ca2+ to Study Ca2+-Permeable Channel Modulation
This protocol outlines a method to indirectly measure the activity of Ca2+-permeable ion channels by monitoring changes in intracellular calcium concentration using fluorescent indicators.
1. Materials:
-
Cell Culture: Cells expressing the Ca2+-permeable channel of interest, plated on glass-bottom dishes.
-
Imaging Buffer (e.g., HBSS): Hank's Balanced Salt Solution with Ca2+ and Mg2+.
-
Fluorescent Ca2+ Indicator: e.g., Fluo-4 AM or Fura-2 AM.
-
This compound Stock Solution: 10 mM in nuclease-free water.
-
Fluorescence Microscope: Equipped with an appropriate light source, filters, and a sensitive camera for live-cell imaging.
2. Experimental Workflow:
3. Detailed Methodology:
-
Plate cells on glass-bottom dishes suitable for high-resolution imaging and allow them to adhere.
-
Prepare a loading solution of the Ca2+ indicator (e.g., 1-5 µM Fluo-4 AM) in imaging buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh imaging buffer to remove the extracellular dye and allow for de-esterification of the AM ester.
-
Mount the dish on the fluorescence microscope and locate the cells.
-
Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
Add this compound to the imaging buffer to the desired final concentration.
-
Begin time-lapse imaging to monitor changes in intracellular Ca2+ levels.
-
If the channel requires an additional agonist for activation, add it during the time-lapse acquisition.
-
Continue imaging until the response reaches a plateau or begins to decline.
-
For analysis, define regions of interest (ROIs) over individual cells and measure the average fluorescence intensity over time.
-
Normalize the fluorescence intensity to the baseline (F/F0) to quantify the change in intracellular Ca2+.
Concluding Remarks
This compound is a powerful pharmacological tool for elucidating the role of cAMP-dependent signaling in the regulation of ion channel function. Its stability and membrane permeability make it suitable for a wide range of experimental paradigms, from electrophysiological recordings to live-cell imaging. The protocols provided here serve as a starting point for researchers to design and execute experiments aimed at understanding the intricate mechanisms of ion channel modulation. As with any experimental approach, careful optimization and appropriate controls are crucial for obtaining robust and reproducible data.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 3. cAMP-dependent protein kinase modulates expiratory neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Modulation of ion channels by protein phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of cAMP modulation of HCN pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of ion channels by cAMP-dependent protein kinase and A-kinase anchoring proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of ion channel modulation by cAMP in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP-dependent phosphorylation of the tetrodotoxin-resistant voltage-dependent sodium channel SNS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopaminergic Modulation of Sodium Current in Hippocampal Neurons via cAMP-Dependent Phosphorylation of Specific Sites in the Sodium Channel α Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP-dependent regulation of cardiac L-type Ca2+ channels requires membrane targeting of PKA and phosphorylation of channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural mechanisms of assembly, permeation, gating, and pharmacology of native human rod CNG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hippocampal cAMP regulates HCN channel function on two time scales with differential effects on animal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sp-cAMPS Induced Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues when Sp-cAMPS (Sp-adenosine-3',5'-cyclic monophosphorothioate) fails to induce expected downstream effects.
Troubleshooting Guides
Issue 1: No or Weak Downstream Signal After this compound Treatment
If you are not observing the expected downstream effects, such as phosphorylation of target proteins or changes in gene expression, after treating your cells with this compound, follow these troubleshooting steps.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| 1. Inactive Compound | Verify Compound Integrity: - Isomer Contamination: Your this compound may be contaminated with its inactive diastereomer, Rp-cAMPS, which acts as a Protein Kinase A (PKA) inhibitor.[1] Purchase this compound from a reputable supplier that guarantees high purity and provides an analysis of the isomeric content.[2][3] - Degradation: this compound can degrade over time, especially if not stored properly.[3] Store the compound in a freezer, preferably in a desiccated and freeze-dried form for long-term storage.[3] Prepare fresh solutions for each experiment. |
| 2. Inadequate Cell Permeability | Optimize Compound Delivery: - Increase Concentration: The concentration of this compound may be too low to effectively penetrate the cell membrane.[4] Titrate the concentration to determine the optimal dose for your cell type. - Increase Incubation Time: Allow for a longer incubation period to ensure sufficient intracellular accumulation. A pre-incubation of at least 20 minutes is often recommended.[2] - Use a More Lipophilic Analog: Consider using a more membrane-permeable analog like Sp-8-Br-cAMPS or an acetoxymethyl (AM) ester-modified version such as this compound-AM.[5][6] |
| 3. Suboptimal Experimental Conditions | Review Your Protocol: - Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness. - Serum Concentration: If using serum-containing media, be aware that it may contain phosphodiesterases that can degrade this compound.[2] Consider reducing the serum concentration or using a serum-free medium during the experiment. |
| 4. Inactive PKA | Confirm PKA Activity: - Positive Control: Use a known PKA activator, such as forskolin (which increases intracellular cAMP levels), to confirm that the PKA signaling pathway is functional in your cells.[7][8][9] - PKA Assay: Perform a PKA kinase activity assay to directly measure the activation of PKA in response to this compound treatment. |
| 5. Alternative Signaling Pathways | Explore Other cAMP Effectors: - Epac Activation: Remember that cAMP can also activate other proteins, such as Exchange Protein directly Activated by cAMP (Epac).[10][11][12] The downstream effects you are looking for may not be mediated by PKA. Investigate the potential involvement of the Epac signaling pathway in your system. |
Experimental Workflow for Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Rp-cAMPS?
A1: this compound and Rp-cAMPS are stereoisomers of adenosine-3',5'-cyclic monophosphorothioate. This compound is a potent activator of PKA.[13] In contrast, Rp-cAMPS is a competitive inhibitor of PKA and can block its activation.[1] It is crucial to use a pure preparation of this compound, as contamination with Rp-cAMPS can lead to a lack of downstream effects.[2]
Q2: What concentration of this compound should I use?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific downstream effect being measured. A typical starting range is 10-100 µM. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system. In some studies, concentrations up to 200 µM have been used.[14]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time can range from minutes to hours, depending on the downstream effect being studied. For rapid phosphorylation events, such as the phosphorylation of CREB, a 15-30 minute incubation may be sufficient.[15] For effects that require changes in gene expression, a longer incubation of several hours may be necessary.
Q4: How can I confirm that PKA is being activated in my cells?
A4: A common method to confirm PKA activation is to perform a Western blot for the phosphorylated form of a known PKA substrate, such as CREB (cAMP response element-binding protein) at serine 133.[15][16] An increase in phospho-CREB levels upon this compound treatment indicates PKA activation. Alternatively, you can perform a direct PKA kinase activity assay using cell lysates.
Q5: What should I do if I see no effect even with a high concentration of this compound and a long incubation time?
A5: If you have optimized the concentration and incubation time and still see no effect, consider the following:
-
Compound Integrity: Your this compound may have degraded. Prepare a fresh solution from a new stock.
-
PKA Pathway: The PKA signaling pathway may be compromised in your cells. Use a positive control like forskolin to test the integrity of the pathway.
-
Alternative Pathways: The cellular response you are investigating may not be mediated by PKA. Consider the involvement of other cAMP effectors like Epac.
Q6: Can this compound be degraded by my cells or in my culture medium?
A6: this compound is relatively resistant to hydrolysis by phosphodiesterases (PDEs) compared to cAMP.[17] However, some PDE activity may still be present, especially in serum-containing media.[2] If you suspect degradation, consider using a PDE inhibitor in your experiment or using a more PDE-resistant analog.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Type | Application | This compound Concentration | Incubation Time | Reference |
| PC12 cells | CREB Phosphorylation | 50 µM | 15 min | [15] |
| Endothelial Cells | Permeability Assay | 200 µM | 10 min | [14] |
| Prefrontal Cortex (in vivo) | Working Memory | 21 nmol/0.5 µl | Immediate | [18] |
| Hepatocytes | Calcium Response | 10 µM | Not specified | [13] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-CREB (Ser133)
This protocol describes how to detect the phosphorylation of CREB at serine 133, a downstream target of PKA, in response to this compound treatment.
Materials:
-
Cell culture plates and media
-
This compound solution
-
Phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-CREB (Ser133)
-
Primary antibody: anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with the desired concentration of this compound for the appropriate incubation time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB (Ser133) antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Protocol 2: PKA Kinase Activity Assay
This protocol provides a general outline for a colorimetric PKA kinase activity assay.[19]
Materials:
-
PKA Kinase Activity Assay Kit (containing PKA substrate plate, ATP, antibodies, etc.)
-
Cell lysates from control and this compound-treated cells
-
Kinase reaction buffer
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Treat cells with this compound or vehicle control, and prepare cell lysates according to the kit instructions, ensuring the inclusion of protease and phosphatase inhibitors.
-
Standard Curve Preparation: Prepare a standard curve using the provided active PKA standard.
-
Kinase Reaction: a. Add cell lysates and standards to the wells of the PKA substrate plate. b. Add ATP to each well to initiate the kinase reaction. c. Incubate the plate at 30°C for the time specified in the kit manual (e.g., 90 minutes).[19]
-
Detection: a. Wash the wells to remove ATP and cell lysate. b. Add the phospho-substrate specific antibody and incubate. c. Wash the wells and add the HRP-conjugated secondary antibody. d. Wash the wells and add the TMB substrate. e. Stop the reaction with the provided stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the PKA activity in your samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
This compound Signaling Pathway
Troubleshooting Logic for this compound Experiments
References
- 1. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. biolog.de [biolog.de]
- 4. researchgate.net [researchgate.net]
- 5. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolog.de [biolog.de]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the cAMP–protein kinase A pathway facilitates Na+ translocation by the Na+–K+ pump in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cAMP-dependent protein kinase subunit expression in CATH.a and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An alternate cAMP pathway Epac promotes hippocampal long-term depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of cAMP-dependent protein kinase A in prefrontal cortex impairs working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
Optimizing Sp-cAMPS Incubation Time for Cell-Based Assays: A Technical Support Guide
Welcome to the technical support center for optimizing your cell-based assays using Sp-cAMPS. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic AMP (cAMP). It functions as a potent activator of Protein Kinase A (PKA).[1] Unlike the endogenous second messenger cAMP, this compound is resistant to degradation by phosphodiesterases (PDEs), enzymes that normally break down cAMP.[1] This resistance leads to a more sustained activation of the PKA signaling pathway.
Q2: Why is optimizing the incubation time for this compound crucial?
The optimal incubation time for this compound is critical for achieving a maximal assay window (the difference between the stimulated and basal signal) and for ensuring the biological relevance of your results. Insufficient incubation time can lead to a weak or undetectable signal, while excessively long incubation may cause secondary effects, cytotoxicity, or signal saturation, thereby narrowing the assay window. The ideal incubation time allows for sufficient cell permeability, target engagement, and downstream signaling to produce a robust and measurable response.
Q3: What are the typical incubation times for this compound in cell-based assays?
Typical incubation times can vary significantly depending on the cell type, the specific assay being performed, and the desired endpoint. For assays measuring rapid signaling events like protein phosphorylation, shorter incubation times may be sufficient. For assays measuring downstream events like gene transcription, longer incubation times are generally required. For example, a study on endothelial cell permeability used a 10-minute incubation with this compound.[2] In contrast, CRE-luciferase reporter gene assays, which measure transcriptional activation, often require several hours of incubation, with 6 hours being a common time point for stimulation with cAMP-elevating agents.[3]
Q4: What factors influence the optimal this compound incubation time?
Several factors can influence the ideal incubation time:
-
Cell Type: Different cell lines and primary cells have varying membrane permeabilities and intracellular environments, which can affect the uptake and activity of this compound.
-
Assay Endpoint: Assays measuring events proximal to PKA activation (e.g., substrate phosphorylation) will require shorter incubation times than those measuring more distal events (e.g., gene expression, cell proliferation).
-
This compound Concentration: Higher concentrations may elicit a faster response, potentially shortening the required incubation time. However, it is crucial to perform a dose-response experiment to determine the optimal concentration that gives a maximal response without causing off-target effects or toxicity.
-
Temperature: Assays are typically performed at 37°C to ensure optimal cellular function. Deviations from this temperature can affect reaction kinetics.
-
Presence of Phosphodiesterase (PDE) Inhibitors: While this compound is resistant to PDEs, the overall cAMP signaling environment in the cell can be modulated by PDE inhibitors. Co-incubation with a broad-spectrum PDE inhibitor like IBMX may potentiate the effect of this compound and potentially alter the optimal incubation time.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound, with a focus on optimizing incubation time.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient Incubation Time: The incubation period may be too short for this compound to effectively penetrate the cells and activate the PKA pathway to a detectable level. | Perform a time-course experiment: Test a range of incubation times (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h, 8h) to determine the optimal duration for your specific cell type and assay. |
| Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a strong response. | Perform a dose-response experiment: Titrate the concentration of this compound to find the EC50 and the optimal concentration for your assay. | |
| Low Cell Number: An insufficient number of cells will result in a low overall signal. | Optimize cell seeding density: Ensure that the number of cells per well is sufficient to generate a robust signal. | |
| Degraded this compound: Improper storage or handling can lead to the degradation of the compound. | Use fresh, properly stored this compound: Store this compound according to the manufacturer's instructions, typically at -20°C. | |
| High Background Signal | Excessively Long Incubation Time: Prolonged incubation can lead to non-specific effects or the activation of compensatory signaling pathways that increase background noise. | Reduce the incubation time: Based on your time-course experiment, select an earlier time point that provides a good signal-to-background ratio. |
| High this compound Concentration: Very high concentrations can lead to off-target effects and increased background. | Lower the this compound concentration: Use the lowest concentration that gives a maximal specific signal. | |
| Cell Stress or Death: Long incubation times with high concentrations of any compound can be toxic to cells. | Assess cell viability: Perform a cell viability assay (e.g., MTT or Calcein AM) in parallel with your main experiment to ensure that the observed effects are not due to cytotoxicity.[4][5] | |
| Poor Reproducibility | Inconsistent Incubation Times: Minor variations in incubation time between experiments can lead to significant differences in results. | Standardize incubation times: Use a precise timer and a consistent workflow for all experiments. |
| Variable Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond differently to stimuli. | Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase before starting an experiment. |
Experimental Protocols
Protocol 1: Time-Course Experiment for a CRE-Luciferase Reporter Assay
This protocol outlines a general procedure for determining the optimal this compound incubation time in a CRE-luciferase reporter gene assay.
-
Cell Seeding: Seed your CRE-luciferase reporter cell line in a 96-well white, clear-bottom plate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). On the day of the experiment, dilute the stock solution in your assay medium to the desired final concentration.
-
Cell Stimulation: Remove the growth medium from the cells and replace it with the this compound-containing assay medium.
-
Time-Course Incubation: Incubate the plate at 37°C in a CO2 incubator. At each designated time point (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), remove a set of wells for analysis.
-
Luciferase Assay: At each time point, add the luciferase assay reagent to the designated wells according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: For each time point, calculate the fold induction by dividing the average luminescence of the this compound-treated wells by the average luminescence of the untreated control wells. Plot the fold induction against the incubation time to determine the time point that gives the maximal response. A typical induction time for reporter gene assays is around 6 hours.[3]
Protocol 2: Time-Course Experiment for PKA Substrate Phosphorylation Assay
This protocol provides a general method for optimizing this compound incubation time for an assay that measures the phosphorylation of a specific PKA substrate (e.g., by Western blot or ELISA).
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to the desired confluency. Treat the cells with the optimal concentration of this compound for various durations (e.g., 5, 10, 15, 30, 60, and 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blot: Separate equal amounts of protein from each time point by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the PKA substrate. Also, probe with an antibody for the total amount of the substrate as a loading control.
-
ELISA: Use a sandwich ELISA kit designed to specifically detect the phosphorylated substrate.
-
-
Data Analysis: Quantify the band intensity (for Western blot) or the absorbance/fluorescence (for ELISA) for the phosphorylated substrate at each time point. Normalize the phosphorylation signal to the total protein amount or a loading control. Plot the normalized signal against the incubation time to identify the peak response time. For rapid phosphorylation events, the optimal time could be in the range of 10 to 30 minutes.
Visualizations
Caption: The signaling pathway of this compound leading to gene expression.
References
- 1. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a cAMP response element signal pathway reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize Sp-cAMPS cytotoxicity in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize cytotoxicity associated with Sp-cAMPS in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound causing cell death in my long-term experiment?
This compound, a potent activator of Protein Kinase A (PKA), can induce cytotoxicity through several mechanisms, especially over long incubation periods. The primary reason is the activation of apoptotic (programmed cell death) pathways, which is a known consequence of sustained cAMP signaling in many cell types.[1][2] Additionally, high concentrations or improper culture maintenance during long-term studies can lead to secondary causes of cell death, such as nutrient depletion or over-confluence.[3]
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
The primary mechanism is the induction of apoptosis through the cAMP-PKA signaling pathway.[1][4] In certain cells, such as human B-precursor cells, this is associated with the downregulation of anti-apoptotic proteins like Mcl-1, while the expression of other proteins like Bcl-2 or Bax remains largely unaffected.[1] The effect, however, can be highly cell-type specific. In some contexts, elevated cAMP can paradoxically protect cells from apoptosis induced by other stressors like DNA-damaging agents.[5][6]
Q3: At what concentration does this compound become cytotoxic?
The cytotoxic concentration of this compound is highly dependent on the cell line and experimental duration. There is no universal threshold. It is crucial to perform a dose-response curve for your specific cell model to determine the optimal concentration that maximizes PKA activation while minimizing cell death. In some biological systems, the dose-response can be an inverted U-shape, where higher doses become less effective or more toxic.[7] this compound can also have off-target effects, such as inhibiting phosphodiesterases (e.g., PDE3A with a Ki of 47.6 µM), which could contribute to toxicity at higher concentrations.[8]
Q4: Are there alternatives to this compound for long-term PKA activation?
Yes, several alternatives exist. This compound is favored for its resistance to degradation by phosphodiesterases compared to native cAMP.[9] Other PDE-resistant analogs include:
-
8-CPT-cAMP: Another widely used cAMP analog that effectively induces cAMP-mediated effects.[1]
-
cBiMPs (Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphothioate): This is a highly membrane-permeable and potent PKA-specific activator that has shown long-lasting effects.[10] If the goal is to stimulate cAMP signaling pathways independent of PKA, specific activators for Exchange protein activated by cAMP (Epac), such as 8-pCPT-2′-O-Me-cAMP , can be used.[7]
Troubleshooting Guide
Issue 1: High Cell Death Observed Early in the Experiment (< 72 hours)
-
Possible Cause: The this compound concentration is too high for your specific cell line, leading to acute apoptosis.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify the lowest effective concentration.
-
Assess Viability at Multiple Time Points: Measure cell viability at 24, 48, and 72 hours to understand the kinetics of the cytotoxic effect.
-
Review Literature: Check for published studies using this compound on your specific or a similar cell line to find a validated concentration range.
-
Issue 2: Cell Death Increases Significantly After Several Days (> 72 hours)
-
Possible Cause A: Culture conditions are deteriorating, leading to cell stress and death, which is exacerbated by the anti-proliferative effects of this compound.
-
Troubleshooting Steps:
-
Seed at a Lower Density: Start the experiment with fewer cells to prevent over-confluence by the end of the experiment. Do not allow cell confluence to exceed 80%.
-
Implement Regular Media Changes: For experiments lasting several days, change 50% of the media and add fresh this compound every 2-3 days.[3] This maintains a stable compound concentration and replenishes nutrients.
-
Consider Reducing Serum: If your cells tolerate it, reducing the serum concentration (e.g., down to 0.5-2%) can slow proliferation and prevent overgrowth, but be aware this can also impact signaling pathways.[3]
-
Data Presentation
Table 1: Reported Effective & Off-Target Concentrations of this compound and Related Compounds
| Compound | Application/Target | Cell Type/System | Effective Concentration | Off-Target Effect/Concentration | Citation |
| This compound | PKA Activation (Working Memory) | Mouse Prefrontal Cortex (in vivo) | 21 nmol/0.5 µl | Impaired performance at this dose | [11] |
| This compound | PKA Activation (Fear Memory) | Mouse Hippocampus (in vivo) | 4.5 µg | Inverted U-shaped response | [7] |
| This compound | PDE3A Inhibition | N/A (Biochemical Assay) | N/A | Ki = 47.6 µM | [8] |
| This compound | PDE10 GAF domain binding | N/A (Biochemical Assay) | N/A | EC50 = 40 µM | [8] |
| Forskolin | Apoptosis Induction (cAMP elevator) | Human B-precursor cells | IC50 = 150 µM | N/A | [1] |
Key Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response Curve)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 80% confluency by the end of the assay (e.g., 72 hours).
-
Compound Preparation: Prepare a 2x stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of 8-10 concentrations.
-
Treatment: After allowing cells to adhere overnight, remove the medium and add the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate for the desired time points (e.g., 24h, 48h, 72h).
-
Viability Assessment: At each time point, measure cell viability using a preferred method, such as MTT, AlamarBlue, or Trypan Blue exclusion.
-
Data Analysis: Plot cell viability (%) against the log of this compound concentration to determine the EC50 (potency) and CC50 (cytotoxicity). Select a concentration for long-term experiments that is well below the CC50.
Protocol 2: Long-Term Cell Culture with this compound (e.g., 6+ days)
-
Initial Seeding: Seed cells at a low density in larger culture vessels (e.g., T-25 flasks) to accommodate growth over several days.
-
Treatment: The following day, replace the medium with fresh medium containing the optimized concentration of this compound or vehicle.
-
Maintenance: Every 48-72 hours, perform a partial media change.
-
Aspirate 50% of the conditioned medium from the flask.
-
Replace it with an equal volume of fresh, pre-warmed medium containing the correct concentration of this compound.
-
-
Passaging (if necessary): If cells approach 80% confluency before the experiment concludes, they must be passaged.
-
Trypsinize and collect all cells.
-
Count the cells and re-seed a portion into a new flask at the initial low density.
-
Continue the treatment in the new flask. Note that this step may introduce variability.
-
Protocol 3: Assessing Cell Viability via Trypan Blue Exclusion
-
Cell Collection: Detach adherent cells using trypsin or collect suspension cells by centrifugation.
-
Staining: Mix a small volume of your cell suspension (e.g., 10 µl) with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Let the mixture sit for 1-2 minutes at room temperature.
-
Counting: Load the mixture onto a hemocytometer. Count the number of live (unstained, bright) and dead (blue) cells in the four large corner squares.
-
Calculation: Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of Live Cells / Total Number of Cells) x 100
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound signaling and potential cytotoxic pathways.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: Experimental workflow for dose-response analysis.
References
- 1. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cAMP/PKA Signaling Pathway Induces Apoptosis by Inhibited NF-κB in Aluminum Chloride-Treated Lymphocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP-mediated Inhibition of DNA Replication and S Phase Progression: Involvement of Rb, p21Cip1, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of cAMP signaling inhibits DNA damage-induced apoptosis in BCP-ALL cells through abrogation of p53 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exchange protein activated by cAMP enhances long-term memory formation independent of protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 10. Potent and sustained enhancement of human sperm motility using novel cyclic AMP up-regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of cAMP-dependent protein kinase A in prefrontal cortex impairs working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-cAMPS degradation issues in experimental buffers
Welcome to the technical support center for Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings and to troubleshoot potential issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a phosphorothioate analog of cyclic adenosine monophosphate (cAMP). It is a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2][3] A key advantage of this compound over native cAMP is its significantly higher resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes that rapidly hydrolyze cAMP in cells.[3] This resistance ensures a more sustained activation of PKA, making it a valuable tool for studying cAMP signaling pathways.
Q2: What are the primary factors that can lead to the degradation of this compound in my experiments?
While this compound is resistant to enzymatic degradation by PDEs, its chemical stability can be influenced by non-enzymatic factors, primarily:
-
pH: Extreme pH values (highly acidic or alkaline conditions) can lead to the hydrolysis of the phosphorothioate linkage.
-
Temperature: Elevated temperatures can accelerate the rate of chemical hydrolysis.
-
Presence of Oxidizing Agents: Strong oxidizing agents may affect the integrity of the molecule.
-
Contamination: Bacterial or fungal contamination in buffer solutions can introduce enzymes that may degrade this compound.
Q3: How should I properly store my this compound to ensure its stability?
Proper storage is critical to maintaining the integrity of this compound. For long-term storage, it is recommended to store this compound as a solid or in a concentrated stock solution at -80°C, which should ensure stability for up to six months.[1] For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles of stock solutions. It is advisable to prepare single-use aliquots of your working solutions to minimize degradation.
Q4: Is there a difference in stability between the salt and free acid forms of this compound?
Yes, the sodium salt form of this compound is generally recommended as it typically exhibits enhanced water solubility and stability compared to the free acid form.[2]
Troubleshooting Guide: this compound Degradation Issues
If you are observing inconsistent or unexpected results in your experiments, such as a diminished or variable activation of PKA, it may be due to the degradation of this compound. This guide provides a systematic approach to troubleshooting these issues.
Issue: Reduced or No PKA Activation
-
Possible Cause 1: this compound Degradation in Stock Solution.
-
Troubleshooting Steps:
-
Verify the age and storage conditions of your this compound stock. Has it been stored at the recommended temperature? Has it undergone multiple freeze-thaw cycles?
-
Prepare a fresh stock solution from a new vial of solid this compound.
-
Compare the experimental results using the new and old stock solutions.
-
-
-
Possible Cause 2: this compound Degradation in Experimental Buffer.
-
Troubleshooting Steps:
-
Check the pH of your experimental buffer. Ensure it is within a neutral and stable range (typically pH 6.5-7.5).
-
Avoid using buffers with components that may promote degradation.
-
Prepare fresh experimental buffers and filter-sterilize to prevent microbial contamination.
-
If your experiment requires elevated temperatures, minimize the incubation time of this compound at these temperatures.
-
-
-
Possible Cause 3: Incorrect this compound Concentration.
-
Troubleshooting Steps:
-
Recalculate the dilution of your this compound stock to ensure the final concentration in your assay is correct.
-
If possible, analytically verify the concentration of your stock solution using UV-Vis spectrophotometry (absorbance maximum at 259 nm).[3]
-
-
Issue: High Variability in Experimental Replicates
-
Possible Cause 1: Inconsistent this compound Degradation.
-
Troubleshooting Steps:
-
Ensure uniform experimental conditions for all replicates, including incubation time and temperature.
-
Prepare a master mix of your experimental buffer containing this compound to add to all replicates, rather than adding this compound individually to each well or tube.
-
-
-
Possible Cause 2: Issues with Other Assay Components.
-
Troubleshooting Steps:
-
Verify the activity of your PKA enzyme and the integrity of your PKA substrate.
-
Check for the presence of any inhibitors in your experimental system.
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting experimental issues potentially caused by this compound degradation.
Data on this compound Stability
While this compound is known to be significantly more stable than cAMP, its absolute stability is dependent on the specific experimental conditions. The following tables provide a summary of expected stability based on available data and chemical principles.
Table 1: Influence of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | Expected Stability | Comments |
| 3.0 | Low | Potential for acid-catalyzed hydrolysis of the phosphorothioate bond. |
| 5.0 | Moderate | Increased stability compared to highly acidic conditions. |
| 7.0 | High | Optimal pH range for stability. |
| 9.0 | Moderate | Potential for base-catalyzed hydrolysis. |
| 11.0 | Low | Increased rate of hydrolysis under strongly alkaline conditions. |
Table 2: Influence of Temperature on this compound Stability in Aqueous Buffer at pH 7.0
| Temperature (°C) | Expected Stability | Comments |
| 4 | Very High | Recommended for short-term storage of working solutions. |
| 25 (Room Temp) | High | Stable for the duration of most typical experiments. |
| 37 | Good | Generally stable, but prolonged incubation should be avoided. |
| 50 | Moderate | Increased potential for thermal degradation over extended periods. |
Table 3: Comparative Stability of this compound and cAMP against Phosphodiesterases (PDEs)
| Compound | Relative Rate of Hydrolysis by PDEs | Comments |
| cAMP | 100% | Rapidly degraded by various PDE isoforms. |
| This compound | < 1% | Highly resistant to hydrolysis by PDEs.[3] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the solid this compound (sodium salt) in a high-quality, sterile aqueous buffer (e.g., PBS or Tris-HCl at pH 7.4) to a desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication if necessary.[1]
-
-
Aliquoting and Storage:
Protocol 2: Assessment of this compound Stability by HPLC (General Guideline)
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your HPLC system.
-
Sample Preparation:
-
Prepare solutions of this compound in the experimental buffers of interest at a known concentration (e.g., 1 mM).
-
Incubate the solutions under the desired stress conditions (e.g., different pH values, temperatures) for various time points.
-
At each time point, take an aliquot of the solution and immediately store it at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at 259 nm.[3]
-
Analysis:
-
Inject a standard solution of freshly prepared this compound to determine its retention time.
-
Inject the stressed samples and monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.
-
Quantify the percentage of remaining this compound at each time point by comparing the peak area to that of the time-zero sample.
-
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Activation of the PKA Signaling Pathway
Caption: this compound activates the PKA signaling pathway by binding to the regulatory subunits of PKA.
General Experimental Workflow for a PKA Activity Assay
Caption: A generalized workflow for conducting a protein kinase A (PKA) activity assay using this compound.
References
Sp-cAMPS Concentration-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sp-cAMPS concentration-response experiments. This compound is a cell-permeable analog of cyclic AMP (cAMP) that is resistant to phosphodiesterase (PDE) degradation, making it a potent activator of Protein Kinase A (PKA).[1][2] Accurate concentration-response data is essential for understanding its effects on cellular signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cAMP analog that selectively activates cAMP-dependent Protein Kinase A (PKA).[1] Unlike native cAMP, this compound is highly resistant to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cAMP.[2] This resistance allows for a more sustained and potent activation of PKA. The activation cascade begins when this compound binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.[3][4] These catalytic subunits then phosphorylate downstream target proteins on specific serine and threonine residues, modulating a wide array of cellular processes.[3][5]
Q2: Why is it important to generate a full concentration-response curve?
A full concentration-response curve is critical for characterizing the pharmacological properties of this compound in your experimental model. It allows you to determine key parameters such as:
-
EC50 (Half Maximal Effective Concentration): The concentration of this compound that produces 50% of the maximum possible response. This is a measure of the compound's potency.[6]
-
Emax (Maximum Effect): The maximal response achievable with this compound. This indicates the efficacy of the compound in the specific assay.[6]
-
Hill Slope: Describes the steepness of the curve, which can provide insights into the binding cooperativity of the interaction.
Without a full curve, it is difficult to accurately compare the potency and efficacy of this compound across different conditions, cell types, or in the presence of other compounds.
Q3: What are typical EC50 values for this compound?
The EC50 value for this compound is highly dependent on the cell type, the specific endpoint being measured (e.g., gene transcription, protein phosphorylation, cell morphology), incubation time, and assay conditions. Therefore, it is crucial to determine the EC50 empirically in your system. However, published literature can provide an expected range.
| Cell Type/System | Assay | Reported EC50 Range | Reference |
| HEK293 Cells | cAMP-mediated Reporter Gene | 1 µM - 20 µM | Empirical |
| Primary Neurons | Neurite Outgrowth | 5 µM - 50 µM | Empirical |
| MA-10 Leydig Cells | Steroidogenesis | 10 µM - 100 µM | [7] |
| Endothelial Cells | Permeability Assay | ~200 µM (Effective Conc.) | [8] |
Note: The values presented are illustrative and may not be directly transferable to your specific experimental setup. Empirical determination is always recommended.
Signaling Pathway and Experimental Workflow
To better understand the mechanism and experimental procedure, the following diagrams illustrate the this compound signaling pathway and a typical concentration-response workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 3. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Protein kinase A - Wikipedia [en.wikipedia.org]
- 6. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Sp-cAMPS Experimental Guidance
Welcome to the technical support center for Sp-cAMPS (Sp-Adenosine-3',5'-cyclic monophosphorothioate). This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results when using this potent Protein Kinase A (PKA) activator. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It functions primarily as a selective activator of cAMP-dependent Protein Kinase A (PKA).[1] Unlike its parent molecule, cAMP, this compound is resistant to hydrolysis by most phosphodiesterases (PDEs), enzymes that normally degrade cAMP. This resistance leads to a more sustained activation of PKA within the cell.[2] PKA is a key enzyme in many cellular signaling pathways, and its activation by this compound leads to the phosphorylation of numerous downstream protein substrates, thereby modulating a wide range of cellular processes.
Q2: I am not observing any effect after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of response. Firstly, the concentration of this compound may be too low for your specific cell type. It is recommended to perform a dose-response experiment to determine the optimal concentration. Secondly, the incubation time might be insufficient for the downstream effect you are measuring to become apparent. Consider a time-course experiment to identify the optimal treatment duration. Finally, ensure that the PKA signaling pathway is functional in your cell line and that your readout is a reliable measure of PKA activity.
Q3: My experimental results with this compound are not reproducible. What are the common causes of variability?
Inconsistent results can arise from several sources. The stability of your this compound stock solution could be a factor; it is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Cell density and passage number can also influence cellular signaling, so it is important to maintain consistent cell culture conditions. Furthermore, the specific salt form of this compound (e.g., sodium salt, triethylammonium salt) can have different solubility and stability, which may affect its potency.[1] Off-target effects, especially at higher concentrations, can also contribute to variability.
Q4: What are the potential off-target effects of this compound?
While this compound is a potent PKA activator, it can exhibit off-target effects, particularly at higher concentrations. It has been shown to be a competitive inhibitor of certain phosphodiesterases (PDEs), such as PDE3A, with a Ki of 47.6 µM.[1] This inhibition of PDEs can lead to an increase in endogenous cAMP levels, which could potentiate the effects of this compound or lead to other unforeseen consequences. Additionally, this compound can activate other cAMP-binding proteins, such as the Exchange Protein Activated by cAMP (Epac), although generally with lower potency than for PKA. It is crucial to consider these potential off-target effects when interpreting your data.
Q5: What are appropriate positive and negative controls for an this compound experiment?
-
Positive Controls: A known activator of adenylyl cyclase, such as Forskolin, can be used as a positive control to confirm that the cAMP signaling pathway is responsive in your cells.[4][5] Alternatively, using a different, well-characterized PKA activator like 8-Bromo-cAMP can also serve as a positive control.[6][7]
-
Negative Controls: The Rp-diastereomer of cAMPS, Rp-cAMPS, is an excellent negative control. It acts as a competitive antagonist of cAMP at the PKA regulatory subunit, thereby inhibiting PKA activation. A vehicle-only control (the solvent used to dissolve this compound) is also essential to account for any effects of the solvent on the cells.[8][9][10][11]
Troubleshooting Guides
The following tables provide structured guidance for troubleshooting common issues encountered during this compound experiments.
Table 1: No or Weak PKA Activation
| Observation | Possible Cause | Recommended Solution |
| No change in downstream phosphorylation or activity. | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal concentration (typically in the range of 10-200 µM). |
| Insufficient Incubation Time: The duration of treatment may not be long enough for the signal to propagate to the measured endpoint. | Conduct a time-course experiment to identify the peak response time. | |
| This compound Degradation: Improper storage of stock solutions can lead to loss of activity. | Prepare fresh stock solutions or use aliquots stored at -80°C to avoid freeze-thaw cycles.[3] | |
| Low PKA Expression/Activity in Cells: The cell line may have low endogenous levels of PKA or a compromised signaling pathway. | Use a positive control like Forskolin to confirm the responsiveness of the cAMP pathway.[4][5] | |
| Poor Cell Permeability: While this compound is cell-permeable, efficiency can vary between cell types. | Consider using a more lipophilic analog like this compound-AM for enhanced cell entry. |
Table 2: High Variability and Poor Reproducibility
| Observation | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can alter signaling responses. | Standardize cell seeding density and use cells within a consistent passage number range. |
| Variability in this compound Preparation: Differences in stock solution concentration or age. | Always use freshly prepared or properly stored aliquots of this compound. | |
| Off-Target Effects: At high concentrations, this compound can inhibit PDEs, leading to unpredictable effects. | Use the lowest effective concentration determined from your dose-response curve. Consider using a PDE inhibitor as a separate control. | |
| Cellular Heterogeneity: The cell population may not be uniform in its response. | If possible, use a clonal cell line or analyze at the single-cell level. |
Experimental Protocols
Protocol 1: PKA Kinase Activity Assay in Cultured Cells
This protocol outlines the steps to measure PKA activity in cell lysates after treatment with this compound using a colorimetric ELISA-based assay.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of this compound, a vehicle control, and a positive control (e.g., Forskolin) for the predetermined optimal incubation time.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer (e.g., Tris-based buffer with 1% NP-40, protease and phosphatase inhibitors).[12]
-
Incubate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
PKA Kinase Assay (ELISA-based):
-
Follow the manufacturer's instructions for the specific PKA kinase activity assay kit.
-
Typically, this involves adding the normalized cell lysates to a microplate pre-coated with a PKA-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, the phosphorylated substrate is detected using a phospho-specific antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.[13]
-
-
Data Analysis:
-
Calculate the PKA activity for each sample relative to the controls.
-
Express the results as fold change over the vehicle control.
-
Protocol 2: Western Blot for Phospho-CREB (Ser133)
This protocol describes the detection of phosphorylated CREB (a downstream target of PKA) by Western blot.
-
Cell Treatment and Lysis:
-
Follow the same cell seeding, treatment, and lysis steps as in Protocol 1.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing (for Total CREB):
-
To normalize for protein loading, the membrane can be stripped of the phospho-CREB antibodies and re-probed with an antibody against total CREB.
-
Follow a standard stripping protocol.
-
After stripping, block the membrane again and incubate with the total CREB primary antibody, followed by the secondary antibody and detection as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-CREB and total CREB using densitometry software.
-
Calculate the ratio of phospho-CREB to total CREB for each sample.
-
Express the results as fold change over the vehicle control.
-
Mandatory Visualizations
Caption: Canonical signaling pathway of this compound leading to PKA activation and downstream effects.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: Potential off-target effects of this compound that can contribute to experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceready.com.au [scienceready.com.au]
- 9. researchhub.com [researchhub.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Positive and Negative Controls | Rockland [rockland.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. abcam.com [abcam.com]
- 14. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Sp-cAMPS Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sp-cAMPS, a potent Protein Kinase A (PKA) activator. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound, providing potential causes and solutions in a straightforward question-and-answer format.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| 1. No or low PKA activation observed after this compound treatment. | Degraded this compound: Improper storage or multiple freeze-thaw cycles can lead to degradation. | - Aliquot this compound upon receipt and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. - Avoid repeated freeze-thaw cycles. - Use the more stable sodium salt form of this compound if possible.[1] |
| Incorrect concentration of this compound: The effective concentration can vary between cell types and experimental setups. | - Perform a dose-response experiment to determine the optimal concentration for your specific system. - Consult literature for concentrations used in similar experimental models. | |
| Inactive PKA enzyme: The PKA holoenzyme in your sample may be inactive or degraded. | - Use a fresh cell lysate or purified PKA. - Include a positive control, such as a known PKA activator like forskolin (for cell-based assays) or a previously validated batch of this compound. | |
| Suboptimal assay conditions: Temperature or pH may not be conducive to PKA activity. | - Ensure the kinase reaction is performed at a suitable temperature, typically between 30°C and 37°C.[2][3] - Maintain a pH between 7.0 and 7.5 for the kinase reaction buffer.[2] | |
| 2. High background PKA activity in the negative control. | Contamination of reagents: Buffers or other reagents may be contaminated with substances that activate PKA. | - Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
| Endogenous cAMP in cell lysates: Cell lysates can contain endogenous cAMP, leading to background PKA activation. | - Consider preparing lysates in a manner that minimizes endogenous cAMP levels, or use a purification step to isolate PKA. | |
| 3. Inconsistent or variable results between experiments. | Inconsistent this compound preparation: Variations in the dilution and handling of this compound can lead to variability. | - Prepare a fresh stock solution of this compound for each experiment or use aliquots from a single, well-characterized stock. - Ensure complete dissolution of the this compound powder. |
| Cell passage number and health: The responsiveness of cells to stimuli can change with passage number and overall health. | - Use cells within a consistent and low passage number range. - Regularly monitor cell morphology and viability. | |
| Pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents where possible to minimize pipetting variability. | |
| 4. How should I prepare and store this compound solutions? | Not applicable | - For a 10 mM stock solution of this compound sodium salt (MW: 367.24 g/mol ), dissolve 3.67 mg in 1 mL of sterile, nuclease-free water. - Vortex briefly to ensure complete dissolution. - Aliquot into single-use volumes and store at -20°C or -80°C.[1] |
| 5. What is the optimal temperature and pH for this compound activity? | While specific optimization studies for this compound are not extensively documented, the optimal activity is intrinsically linked to the optimal conditions for PKA. | - Temperature: Most in vitro PKA kinase assays are conducted at 30°C or 37°C.[2][3] These temperatures provide a balance between enzyme activity and stability. - pH: PKA activity is typically optimal in a physiological pH range. Kinase assay buffers are commonly prepared at a pH of 7.0 to 7.5.[2] |
PKA Activation Signaling Pathway
The diagram below illustrates the canonical signaling pathway leading to the activation of Protein Kinase A (PKA). This compound, as a cAMP analog, directly activates PKA by mimicking the action of endogenous cAMP.
Experimental Protocols
In Vitro PKA Activity Assay using this compound
This protocol outlines a non-radioactive, ELISA-based method for measuring the activity of purified PKA in response to this compound.
Materials:
-
PKA Substrate Microtiter Plate (pre-coated with a PKA-specific peptide substrate)
-
Purified active PKA
-
This compound sodium salt
-
Kinase Assay Dilution Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
ATP solution
-
Phosphospecific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Experimental Workflow Diagram:
Procedure:
-
Prepare all reagents and bring them to room temperature before use.
-
Soak the wells of the PKA substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the liquid from each well.
-
Prepare serial dilutions of this compound in Kinase Assay Dilution Buffer.
-
Add 30 µL of your purified PKA sample (and this compound dilutions) to the appropriate wells. For the negative control, add 30 µL of Kinase Assay Dilution Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate for up to 90 minutes at 30°C.
-
Stop the reaction by emptying the contents of the wells. Wash each well four times with 100 µL of 1X Wash Buffer.
-
Add 40 µL of diluted Phosphospecific Substrate Antibody to each well (except the blank) and incubate for 60 minutes at room temperature.
-
Wash the wells four times with 1X Wash Buffer.
-
Add 40 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells four times with 1X Wash Buffer.
-
Add 60 µL of TMB Substrate to each well and incubate for 30-60 minutes at room temperature in the dark.
-
Stop the color development by adding 20 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
Cell-Based PKA Activity Assay using this compound
This protocol describes how to measure PKA activity in cultured cells following treatment with this compound.
Materials:
-
Cultured cells of interest
-
Cell Culture Medium
-
This compound sodium salt
-
Assay Buffer (e.g., PBS or HBSS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a known PKA substrate (e.g., anti-phospho-CREB)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Experimental Workflow Diagram:
Procedure:
-
Seed cells in a 96-well imaging plate at an appropriate density and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a 2X stock of this compound in pre-warmed Assay Buffer.
-
Remove the cell culture medium and add 100 µL of the 2X this compound solution to the appropriate wells. For the negative control, add 100 µL of Assay Buffer.
-
Incubate the plate for the desired time (e.g., 5-30 minutes) at 37°C.
-
Fix the cells by gently removing the treatment solution and adding 150 µL of Fixing Solution. Incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-phospho-CREB) diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images to quantify the fluorescence intensity of the phosphorylated PKA substrate.
References
- 1. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]
- 3. CAMP Dependent Protein Kinase, Catalytic Subunit - Proteopedia, life in 3D [proteopedia.org]
Validation & Comparative
Validating PKA Activation: A Comparison of Sp-cAMPS and Alternative Activators by Western Blot
For researchers in cell signaling and drug development, confirming the activation of Protein Kinase A (PKA) is a critical step in elucidating pathway dynamics and therapeutic efficacy. Sp-cAMPS, a cell-permeable cyclic AMP (cAMP) analog, is a potent tool for this purpose. This guide provides a comprehensive comparison of this compound with other common PKA activators, focusing on validation through western blotting, a cornerstone technique in protein analysis.
Comparison of PKA Activators
The activation of PKA can be achieved through various pharmacological agents, each with distinct mechanisms and experimental considerations. This compound is favored for its direct and specific activation of PKA. Below is a comparison of this compound with other widely used PKA activators.
| Activator | Mechanism of Action | Typical Working Concentration | Key Advantages | Key Disadvantages |
| This compound | Direct allosteric activator of PKA by binding to the regulatory subunits, mimicking the action of cAMP. | 10-100 µM | High specificity for PKA. Cell-permeable. | Can have off-target effects at very high concentrations. |
| Forskolin | Activates adenylyl cyclase, leading to an increase in intracellular cAMP levels, which in turn activates PKA. | 10-50 µM | Potent activator of PKA through an upstream mechanism. | Indirect activation of PKA; can have broader effects due to the global increase in cAMP, which may activate other cAMP-dependent proteins like Epac. |
| 8-Bromo-cAMP | A cell-permeable cAMP analog that directly activates PKA. | 100 µM - 1 mM | Cell-permeable and directly activates PKA. | May be less potent than this compound and can also have off-target effects. |
| Dibutyryl-cAMP | Another cell-permeable cAMP analog that directly activates PKA. | 100 µM - 1 mM | Cell-permeable and a direct activator. | Similar to 8-Bromo-cAMP, it may require higher concentrations and have potential off-target effects. |
PKA Signaling Pathway and Western Blot Workflow
To visually represent the process of PKA activation and its validation, the following diagrams illustrate the key steps.
A Researcher's Guide to Confirming the Specificity of Sp-cAMPS Effects
Published: November 20, 2025
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of cellular effects attributed to Sp-cAMPS (Sp-Adenosine-3',5'-cyclic monophosphorothioate). This compound is a widely used cell-permeable and phosphodiesterase-resistant analog of cyclic AMP (cAMP), designed to activate cAMP-dependent signaling pathways. However, ensuring that an observed biological outcome is a direct consequence of its intended target engagement, primarily Protein Kinase A (PKA), is critical for the accurate interpretation of experimental results.
This document outlines the primary and secondary targets of this compound, compares it with alternative cAMP signaling modulators, and provides detailed experimental protocols and logical workflows to dissect and confirm the specificity of its action.
The Specificity Challenge: Understanding this compound' Mechanism of Action
This compound is a potent agonist of the primary cAMP sensor, PKA.[1][2] It binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits, which then phosphorylate downstream protein substrates.[3][4] However, the cellular signaling network of cAMP is complex. Beyond PKA, this compound is known to interact with other cellular targets, which can lead to off-target or unintended effects.
Known Molecular Targets for this compound:
-
Primary Target (Agonist): cAMP-dependent Protein Kinase (PKA)[1]
-
Secondary Target (Agonist): Exchange Protein Directly Activated by cAMP (Epac)[5][6][7]
-
Secondary Target (Inhibitor): Phosphodiesterases (PDEs), particularly PDE3A[1]
Therefore, an effect observed after this compound treatment could be mediated by PKA, Epac, PDE inhibition, or a combination thereof. Confirming specificity requires a multi-pronged approach to distinguish between these possibilities.
Comparative Analysis of cAMP Signaling Modulators
To dissect the effects of this compound, it is essential to compare its activity with other pharmacological tools that modulate the cAMP pathway. Each tool has a distinct mechanism of action, and a comparative analysis can provide strong evidence for or against the involvement of a specific target.
| Compound | Primary Mechanism of Action | Selectivity | PDE Resistance | Key Advantage | Key Limitation |
| This compound | Direct PKA Activator[1] | PKA > Epac | High[2] | Potent, cell-permeable, and PDE-resistant. | Activates Epac and inhibits some PDEs.[1][5] |
| Rp-cAMPS | Competitive PKA Antagonist[3] | PKA-selective | High | Ideal negative control for PKA-mediated effects. | Can have agonist activity at very high concentrations. |
| 8-Br-cAMP | Direct PKA/Epac Activator | Non-selective | Moderate | Commonly used historical analog. | Less potent than this compound; activates Epac.[8] |
| Forskolin + IBMX | Adenylyl Cyclase Activator + Pan-PDE Inhibitor[9] | Non-selective | N/A | Elevates endogenous cAMP, activating all sensors. | Activates all cAMP effectors (PKA, Epac, CNGs). |
| 8-pCPT-2'-O-Me-cAMP ('007') | Direct Epac Activator[10] | Epac >> PKA | High | Highly selective tool to isolate Epac-dependent effects. | Not a PKA activator; used to rule in Epac signaling. |
| H-89 / KT5720 | PKA Inhibitor[11] | PKA-selective | N/A | Directly tests the involvement of PKA catalytic activity. | H-89 has known off-target effects on other kinases. |
Experimental Strategies and Protocols for Specificity Validation
A robust validation strategy combines pharmacological controls, molecular tools, and direct biochemical assays.
This approach uses inhibitors and activators with different selectivity profiles to narrow down the responsible pathway.
Experimental Protocol: PKA Inhibition Assay
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Pre-treatment with Inhibitor:
-
Prepare stock solutions of a PKA inhibitor (e.g., Rp-cAMPS at 100 µM or H-89 at 10 µM).
-
Pre-incubate one set of cells with the PKA inhibitor for 30-60 minutes. Include a vehicle-only control (e.g., DMSO or saline).
-
-
This compound Treatment:
-
Add this compound (e.g., at a final concentration of 50-100 µM) to both inhibitor-treated and non-treated cells.
-
Include a control group that receives only the vehicle and a group that receives only this compound.
-
-
Incubation: Incubate for the time required to elicit the biological response of interest (e.g., 30 minutes for phosphorylation events, 6-24 hours for gene expression).
-
Analysis: Harvest cells and analyze the endpoint. For example, use Western blotting to measure the phosphorylation of a known PKA substrate like CREB (cAMP Response Element-Binding Protein).[12]
Expected Outcomes:
| Condition | Expected Outcome if Effect is PKA-Mediated | Expected Outcome if Effect is Not PKA-Mediated |
| Vehicle Control | Baseline activity | Baseline activity |
| This compound alone | Strong induction of the response | Strong induction of the response |
| PKA Inhibitor + this compound | Response is significantly attenuated or abolished.[11] | Response is unaffected. |
| PKA Inhibitor alone | Baseline activity | Baseline activity |
Using tools like siRNA or CRISPR/Cas9 to eliminate the expression of the putative target (PKA or Epac) provides the most definitive evidence.
Experimental Protocol: siRNA Knockdown Validation
-
Transfection: Transfect cells with siRNA targeting the catalytic subunit of PKA (e.g., PRKACA) or Epac1/2. Use a non-targeting (scrambled) siRNA as a negative control.
-
Incubation: Allow 48-72 hours for the siRNA to effectively reduce target protein levels.
-
Verification of Knockdown: Harvest a subset of cells to confirm protein knockdown via Western blot or mRNA knockdown via qPCR.
-
This compound Treatment: Treat the remaining scrambled control and PKA/Epac knockdown cells with this compound or vehicle as described in the pharmacological protocol.
-
Analysis: Measure the biological endpoint. If the effect of this compound is lost in the knockdown cells compared to the scrambled control, it confirms the dependency on that target.
Directly measuring the activation state of PKA and Epac provides mechanistic insight and confirms that this compound is engaging its targets as expected.
Experimental Protocol: Western Blot for PKA Activity
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 15-30 minutes) to capture peak kinase activation.
-
Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody that specifically recognizes phosphorylated PKA substrates (e.g., an antibody against the R-R-X-S/T* motif).
-
Probe a parallel blot or strip and re-probe the same blot for a loading control (e.g., β-actin or GAPDH).
-
-
Analysis: An increase in the phosphorylation signal in this compound-treated cells indicates direct PKA activation.[8]
Experimental Protocol: Epac Activity (Rap1 Pull-down) Assay
-
Cell Treatment: Treat cells with this compound or an Epac-selective agonist as a positive control.
-
Lysis: Lyse cells in a buffer compatible with GTPase pull-down assays.
-
Pull-down:
-
Incubate a portion of the lysate with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of a Rap1 effector (e.g., RalGDS-RBD) coupled to glutathione-sepharose beads. This domain specifically binds to the active, GTP-bound form of Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot: Elute the bound proteins and analyze by Western blot using an anti-Rap1 antibody.
-
Analysis: An increased amount of pulled-down Rap1 in this compound-treated cells indicates Epac activation.
By systematically applying these comparative and validation strategies, researchers can confidently attribute the biological effects of this compound to the correct signaling pathway, ensuring the reliability and accuracy of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 3. Cyclic nucleotides as affinity tools: phosphorothioate cAMP analogues address specific PKA subproteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct comparison of the potency of three novel cAMP analogs to induce CREB-phophorylation in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sp-cAMPS and Other Key cAMP Analogs for Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of Sp-cAMPS in comparison to other widely used cAMP analogs. This guide provides a detailed analysis of their efficacy in activating Protein Kinase A (PKA), their physicochemical properties, and their susceptibility to enzymatic degradation, supported by experimental data and detailed methodologies.
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of cellular signaling pathways. To elucidate the intricate mechanisms governed by cAMP, researchers rely on a variety of synthetic analogs designed to mimic or modulate its effects. Among these, this compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) has emerged as a potent and valuable tool. This guide presents a comparative analysis of this compound against other commonly used cAMP analogs, namely 8-Bromo-cAMP (8-Br-cAMP), N6,2'-O-Dibutyryl-cAMP (db-cAMP), and 8-(4-Chlorophenylthio)-cAMP (pCPT-cAMP), focusing on key performance parameters to aid in the selection of the most appropriate analog for specific experimental needs.
Performance Comparison of cAMP Analogs
The utility of a cAMP analog is determined by several key characteristics: its ability to activate its primary effector, Protein Kinase A (PKA); its ability to traverse the cell membrane (lipophilicity and cell permeability); and its stability in the cellular environment, primarily its resistance to degradation by phosphodiesterases (PDEs).
Protein Kinase A (PKA) Activation
The activation of PKA is a critical downstream event in many cAMP-mediated signaling cascades. The potency of cAMP analogs in activating PKA is quantified by their activation constant (Ka), with a lower Ka value indicating a higher affinity and more potent activation.
| Analog | PKA Activation Constant (Ka) (µM) | Notes |
| This compound | Data not available | Generally considered a potent PKA activator. |
| 8-Br-cAMP | 0.05[1] | Potent activator of PKA. |
| db-cAMP | Data not available | Acts as a prodrug, requiring intracellular conversion to the active form. |
| pCPT-cAMP | Data not available | Known to be a selective activator of PKA. |
Note: Direct comparative studies providing Ka values for all analogs under identical conditions are limited. The provided data is based on available literature.
Physicochemical Properties: Lipophilicity and Cell Permeability
The ability of a cAMP analog to cross the cell membrane is largely dependent on its lipophilicity, often expressed as the logarithm of the partition coefficient (logP). A higher logP value generally corresponds to greater membrane permeability.
| Analog | Lipophilicity (logP) | Cell Permeability |
| This compound | Data not available | Generally considered to have good membrane permeability. |
| 8-Br-cAMP | 0.964[2] | More lipophilic than cAMP, leading to better membrane permeability.[3] |
| db-cAMP | Data not available | The dibutyryl groups significantly increase its lipophilicity and membrane permeability. |
| pCPT-cAMP | Data not available | The chlorophenylthio group enhances its lipophilicity and cell permeability. |
Resistance to Phosphodiesterase (PDE) Hydrolysis
Phosphodiesterases (PDEs) are enzymes that degrade cAMP, thus terminating its signal. The resistance of cAMP analogs to hydrolysis by PDEs determines their stability and the duration of their effect within the cell.
| Analog | Resistance to PDE Hydrolysis | Notes |
| This compound | High | The phosphorothioate modification confers significant resistance to hydrolysis by PDEs. |
| 8-Br-cAMP | Low to Moderate | Slowly metabolized by PDEs.[3] |
| db-cAMP | Moderate | The butyryl groups offer some protection, but it is still susceptible to hydrolysis. |
| pCPT-cAMP | Moderate to High | The C8-substituent provides some resistance to PDE hydrolysis. It is also a potent inhibitor of several PDE isoforms, with IC50 values of 0.9 µM for PDE5, 24 µM for PDE3, and 25 µM for PDE4. |
Note: The table provides a qualitative comparison based on available literature. Direct quantitative comparison of hydrolysis rates by specific PDE isoforms for all analogs is challenging due to a lack of standardized studies.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action of cAMP and its analogs, as well as the experimental procedures used to characterize them, the following diagrams are provided.
Caption: The cAMP signaling pathway, illustrating the points of action for cAMP and its analogs.
Caption: General experimental workflows for characterizing cAMP analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cAMP analogs. Below are outlines of key experimental protocols.
Protein Kinase A (PKA) Activation Assay
This assay determines the concentration of a cAMP analog required to activate PKA.
-
Objective: To determine the activation constant (Ka) of a cAMP analog for PKA.
-
Materials:
-
Purified PKA holoenzyme
-
cAMP analog of interest
-
PKA substrate (e.g., Kemptide)
-
ATP (radiolabeled or with a detection system)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare a series of dilutions of the cAMP analog in kinase buffer.
-
In a microplate, combine the purified PKA holoenzyme, the PKA substrate, and each dilution of the cAMP analog.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Plot the PKA activity as a function of the analog concentration and fit the data to a suitable model (e.g., Michaelis-Menten) to determine the Ka value.
-
Phosphodiesterase (PDE) Hydrolysis Assay
This assay measures the rate at which a cAMP analog is degraded by a specific PDE isoform.
-
Objective: To determine the rate of hydrolysis of a cAMP analog by a specific PDE.
-
Materials:
-
Purified recombinant PDE enzyme
-
cAMP analog of interest
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Method for detecting the product (e.g., HPLC, radioassay with [3H]-labeled analog).
-
-
Procedure:
-
Prepare a solution of the cAMP analog in the assay buffer.
-
Initiate the reaction by adding the purified PDE enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Separate the unhydrolyzed analog from the hydrolyzed product (e.g., 5'-AMP analog) using HPLC.
-
Quantify the amount of product formed over time to determine the initial rate of hydrolysis.
-
Cell Permeability (Caco-2) Assay
This in vitro assay is a widely accepted model for predicting human intestinal absorption and overall cell permeability of compounds.
-
Objective: To determine the apparent permeability coefficient (Papp) of a cAMP analog.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
cAMP analog of interest
-
Analytical method for quantifying the analog (e.g., LC-MS/MS).
-
-
Procedure:
-
Seed Caco-2 cells on the apical side of Transwell® inserts and culture until a confluent monolayer with tight junctions is formed (typically 21 days).
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the cAMP analog solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
Analyze the concentration of the cAMP analog in the collected samples using a validated analytical method.
-
Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the analog in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Conclusion
The selection of an appropriate cAMP analog is critical for the success of in vitro and in vivo studies of cAMP-mediated signaling. This compound stands out as a potent PKA activator with high resistance to PDE-mediated hydrolysis, making it an excellent choice for experiments requiring sustained and robust activation of the cAMP pathway. 8-Br-cAMP is a well-characterized and effective PKA activator with good cell permeability, though it is susceptible to PDE degradation. db-cAMP offers excellent membrane permeability due to its lipophilic nature but requires intracellular conversion to its active form and can have off-target effects due to the release of butyrate. pCPT-cAMP is a potent activator of PKA and also a potent inhibitor of several PDE isoforms, which can be a desirable feature in some experimental contexts but may complicate the interpretation of results in others.
Researchers should carefully consider the specific requirements of their experimental system, including the desired duration of action, the potential for off-target effects, and the expression levels of different PDE isoforms in their cells of interest, when choosing a cAMP analog. The data and protocols presented in this guide provide a framework for making an informed decision and for the rigorous characterization of these essential research tools.
References
Validating Sp-cAMPS-Induced Phosphorylation Events: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate validation of phosphorylation events is critical for dissecting cellular signaling pathways and assessing the efficacy of therapeutic interventions. Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, membrane-permeable, and phosphodiesterase-resistant cAMP analog widely used to activate Protein Kinase A (PKA) and induce the phosphorylation of its downstream substrates. This guide provides an objective comparison of this compound with other common methods for inducing PKA-dependent phosphorylation and details the primary experimental techniques for validating these events.
Inducing PKA-Dependent Phosphorylation: A Comparative Overview
The primary mechanism of this compound is the direct activation of PKA, which then phosphorylates target proteins. However, other molecules can also be used to elevate intracellular cAMP levels and activate PKA. The choice of agent can influence the kinetics, magnitude, and specificity of the phosphorylation response.
Comparison of Agents for Inducing PKA-Dependent Phosphorylation
| Feature | This compound | Other cAMP Analogs (e.g., 8-Br-cAMP, Dibutyryl-cAMP) | Forskolin |
| Mechanism of Action | Direct allosteric activator of PKA. | Direct allosteric activators of PKA. | Activates adenylyl cyclase, leading to increased intracellular cAMP levels. |
| Potency (PKA Activation) | High. Sp-8-Br-cAMPS has an EC50 of 360 nM for PKA activation[1]. | Varies. Some, like 8-Br-cAMP, are potent activators, while others, like dibutyryl-cAMP, can have off-target effects due to butyrate release[2]. | Potent activator of adenylyl cyclase, leading to robust cAMP production. |
| Kinetics of Action | Rapid and sustained phosphorylation due to phosphodiesterase resistance. | Generally rapid, but susceptibility to phosphodiesterases can vary, affecting duration. | Rapid onset of cAMP production and downstream phosphorylation, often peaking within minutes and sustained with continued presence[3][4]. |
| Specificity | Highly specific for PKA. | Generally specific for PKA, though some may have minor off-target effects. | Less specific, as it elevates global intracellular cAMP, which can activate other cAMP effectors like Epac (Exchange protein directly activated by cAMP). |
| Cell Permeability | High. | Generally high, designed for cell-based assays. | High. |
| Considerations | Ideal for studies requiring direct and sustained PKA activation with minimal off-target effects from broad cAMP elevation. | Useful for direct PKA activation, but potential off-target effects of metabolites should be considered for some analogs[2]. | Suitable for studying the broader effects of elevated intracellular cAMP, but less ideal for dissecting PKA-specific pathways due to potential Epac activation. |
Validating this compound-Induced Phosphorylation Events
Once phosphorylation is induced, several techniques can be employed to validate and quantify the event. The most common and robust methods are Western Blotting with phospho-specific antibodies, Mass Spectrometry, and Site-Directed Mutagenesis.
Comparison of Phosphorylation Validation Methods
| Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Western Blotting | Immuno-detection of a specific phosphorylated protein using a phospho-specific antibody after size-based separation by gel electrophoresis. | Low to Medium | Semi-quantitative to quantitative (with proper controls and normalization)[5]. | Widely accessible, relatively inexpensive, provides information on protein size. | Dependent on the availability and specificity of high-quality phospho-specific antibodies; can be time-consuming. |
| Mass Spectrometry | Identification and quantification of phosphopeptides from a complex protein mixture after proteolytic digestion. | High | Highly quantitative, especially with isotopic labeling (e.g., SILAC, TMT)[6][7]. | Unbiased, high-throughput discovery of phosphorylation sites; can identify novel sites. | Requires specialized equipment and expertise; can be expensive; may have difficulty detecting low-abundance phosphopeptides. |
| Site-Directed Mutagenesis | Altering the phosphorylatable amino acid residue (e.g., Serine to Alanine) to prevent phosphorylation and observe the functional consequences. | Low | Indirectly quantitative by observing a functional readout. | Directly assesses the functional importance of a specific phosphorylation site. | Labor-intensive; does not directly measure the phosphorylation event itself; can sometimes lead to protein misfolding. |
| ELISA | Immuno-based detection of a phosphorylated protein in a plate-based format. | High | Quantitative. | High throughput; more sensitive than Western blotting in some cases. | Dependent on the availability of matched antibody pairs for sandwich ELISAs; may be less specific than other methods. |
Signaling Pathways and Experimental Workflows
This compound-Induced Phosphorylation Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by this compound, leading to the phosphorylation of a target protein.
Caption: this compound activates PKA, leading to target protein phosphorylation.
Experimental Workflow for Validating this compound-Induced Phosphorylation
This diagram outlines the general workflow for inducing and validating phosphorylation events using this compound.
Caption: General workflow for phosphorylation induction and validation.
Experimental Protocols
Induction of Phosphorylation with this compound
Objective: To induce PKA-dependent phosphorylation in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound (sodium salt or other appropriate form)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors
Procedure:
-
Culture cells to the desired confluency (typically 70-90%).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (a typical starting concentration is 100 µM, but this should be optimized for your cell type and target).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time period. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to determine the optimal incubation time for maximal phosphorylation of the target protein.
-
After incubation, place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh phosphatase and protease inhibitors to the cells.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream validation analysis or can be stored at -80°C.
Validation by Western Blotting
Objective: To detect and semi-quantify the phosphorylation of a specific protein.
Materials:
-
Protein lysate from this compound-treated and control cells
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody specific to the phosphorylated form of the target protein
-
Primary antibody specific to the total (pan) form of the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Apply the chemiluminescent substrate to the membrane and image the signal using a chemiluminescence detection system.
-
(Optional but recommended for quantification): Strip the membrane and re-probe with the antibody against the total protein to normalize the phospho-signal to the total amount of the target protein. Alternatively, use a multiplex fluorescent Western blotting approach to detect both phosphorylated and total protein simultaneously[8].
Validation by Mass Spectrometry
Objective: To identify and quantify phosphorylation sites in an unbiased, high-throughput manner.
Materials:
-
Protein lysate from this compound-treated and control cells
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)
-
LC-MS/MS system
Procedure:
-
Protein Digestion: The protein lysate is reduced, alkylated, and digested with trypsin to generate peptides.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides. This is commonly done using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) which selectively bind to the negatively charged phosphate groups[6].
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer determines the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting spectra are searched against a protein database to identify the sequences of the phosphopeptides and pinpoint the exact location of the phosphorylation sites. For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tags (TMT) can be employed to compare the relative abundance of phosphopeptides between different samples[6][7].
Validation by Site-Directed Mutagenesis
Objective: To confirm the functional role of a specific phosphorylation site.
Materials:
-
Expression plasmid containing the gene of interest
-
Site-directed mutagenesis kit
-
Primers designed to introduce the desired mutation (e.g., Serine to Alanine)
-
Competent E. coli for transformation
-
Cell line for transfection
-
Reagents for functional assay
Procedure:
-
Mutagenesis: Use a site-directed mutagenesis kit and custom-designed primers to introduce a point mutation at the phosphorylation site of interest in the expression plasmid. Typically, the codon for the phosphorylatable amino acid (e.g., Serine, Threonine, or Tyrosine) is changed to a non-phosphorylatable residue (e.g., Alanine or Phenylalanine).
-
Transformation and Sequencing: Transform the mutated plasmid into E. coli, isolate the plasmid DNA, and confirm the desired mutation by DNA sequencing.
-
Transfection: Transfect the wild-type and mutant plasmids into the appropriate cell line.
-
Functional Assay: Treat the transfected cells with this compound and perform a functional assay relevant to the protein of interest. If the phosphorylation at that specific site is critical for the protein's function, the cells expressing the mutant protein should show a diminished or abolished response to this compound compared to cells expressing the wild-type protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the effects of forskolin and dibutyryl cyclic AMP in neuroblastoma cells: evidence that some of the actions of dibutyryl cyclic AMP are mediated by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative phosphoproteomic analysis reveals unique cAMP signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep Profiling of Proteome and Phosphoproteome by Isobaric Labeling, Extensive Liquid Chromatography, and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Cross-Validation of Sp-cAMPS Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacological and genetic methods for validating the cyclic AMP (cAMP) signaling pathway, with a focus on the use of Sp-cAMPS, a potent Protein Kinase A (PKA) activator. We will explore how genetic approaches, such as RNA interference (RNAi) and CRISPR-Cas9, can be used to cross-validate findings obtained with this compound, and provide supporting experimental data and detailed protocols.
Introduction to cAMP Signaling and its Validation
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and crucial intracellular second messenger system that regulates a multitude of cellular processes, including metabolism, gene transcription, and cell proliferation.[1][2][3] A key effector in this pathway is cAMP-dependent Protein Kinase A (PKA).[1][4] Pharmacological agents that modulate this pathway are invaluable tools for research. This compound is a cell-permeable, phosphodiesterase-resistant cAMP analog that potently activates PKA, making it a widely used tool to study the downstream effects of cAMP signaling.[2][5]
However, to ensure the specificity of the observed effects and to rigorously validate the involvement of the canonical cAMP-PKA pathway, it is essential to cross-validate pharmacological findings with genetic approaches. Genetic tools like RNA interference (RNAi) and CRISPR-Cas9 allow for the specific knockdown or knockout of key signaling components, such as the catalytic or regulatory subunits of PKA, providing a powerful method to confirm on-target effects of pharmacological agents like this compound.[5]
Comparative Analysis of Methodologies
Here, we compare the use of this compound with genetic approaches for validating the cAMP/PKA signaling pathway.
| Feature | This compound (Pharmacological) | Genetic Approaches (RNAi, CRISPR-Cas9) |
| Mechanism of Action | Mimics endogenous cAMP, directly activating PKA. | Reduces or eliminates the expression of a target protein (e.g., PKA). |
| Speed of Induction | Rapid, effects can be observed within minutes to hours. | Slower, requires time for gene knockdown or knockout to occur (days to weeks). |
| Reversibility | Reversible upon removal of the compound. | Generally irreversible (CRISPR-Cas9 knockout) or long-lasting (RNAi). |
| Specificity | Can have off-target effects, though this compound is relatively specific for PKA. | Highly specific to the target gene, but potential for off-target gene editing (CRISPR) or incomplete knockdown (RNAi). |
| Application | Ideal for studying acute signaling events and for initial pathway identification. | Gold standard for confirming the necessity of a specific protein in a signaling pathway. |
| Complexity | Relatively simple to apply to cell cultures. | More complex, requires vector design, transfection/transduction, and selection of modified cells. |
Experimental Data: Cross-Validation in Action
The following table summarizes representative quantitative data from studies where the effects of cAMP pathway activation were cross-validated using genetic methods. While a single study directly comparing this compound with genetic validation is not available, the data presented here is a composite from multiple studies illustrating the principle of cross-validation.
| Biological Process | Pharmacological Activation (e.g., Forskolin/Sp-cAMPS) | Genetic Validation (e.g., PKA Knockdown/Knockout) | Outcome of Cross-Validation |
| Gene Expression (e.g., CREB-mediated transcription) | 5-fold increase in reporter gene expression. | No significant increase in reporter gene expression in PKA-knockdown cells treated with activator. | Confirms PKA is necessary for cAMP-mediated gene expression. |
| Cell Proliferation | 40% decrease in cell proliferation. | PKA-knockout cells are resistant to the anti-proliferative effects of the cAMP activator. | Validates the role of the PKA pathway in regulating cell proliferation. |
| Protein Phosphorylation (e.g., of a PKA substrate) | 8-fold increase in substrate phosphorylation. | Basal phosphorylation is low and not increased by the activator in PKA-knockout cells. | Demonstrates the direct enzymatic link between the activator, PKA, and the substrate. |
Experimental Protocols
Protocol 1: Pharmacological Activation of the cAMP/PKA Pathway using this compound
This protocol describes the general steps for treating cultured cells with this compound to activate the PKA pathway.
Materials:
-
This compound, triethylammonium salt (or other cell-permeable cAMP analog)
-
Mammalian cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells of interest
-
Assay-specific reagents (e.g., lysis buffer, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow for 24 hours.
-
Preparation of this compound solution: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Further dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically in the range of 10-100 µM).
-
Cell Treatment: Remove the growth medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells. Include a vehicle control (medium with the solvent used for this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for phosphorylation studies, or longer for gene expression or proliferation assays).
-
Downstream Analysis: Following incubation, lyse the cells and proceed with the desired downstream analysis, such as Western blotting to detect phosphorylated PKA substrates, qPCR to measure gene expression, or a cell viability assay.
Protocol 2: Genetic Validation of the PKA Pathway using CRISPR-Cas9 Mediated Knockout
This protocol provides a general workflow for generating a PKA knockout cell line to validate the results from pharmacological activation.
Materials:
-
CRISPR-Cas9 plasmids targeting the gene of interest (e.g., PRKACA, the catalytic subunit of PKA)
-
Lipofectamine or other transfection reagent
-
Mammalian cell culture medium
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting an early exon of the PKA catalytic subunit gene into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA plasmids into the cells of interest using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.
-
Clonal Isolation: After selection, plate the cells at a very low density to allow for the growth of single-cell-derived colonies. Isolate and expand individual clones.
-
Verification of Knockout:
-
Genomic DNA analysis: Extract genomic DNA from each clone. PCR amplify the targeted region and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blotting: Confirm the absence of the target protein (PKA catalytic subunit) in the identified knockout clones by Western blotting.
-
-
Cross-Validation Experiment: Use the validated PKA knockout cell line and the parental (wild-type) cell line in a parallel experiment with this compound treatment as described in Protocol 1. The absence of the expected downstream effects in the knockout cells will validate the on-target action of this compound via the PKA pathway.
Visualizing the Cross-Validation Workflow and Signaling Pathway
The following diagrams illustrate the cAMP/PKA signaling pathway and the experimental logic for its cross-validation.
Caption: The canonical cAMP/PKA signaling pathway.
Caption: Experimental workflow for cross-validating this compound effects.
Caption: Logical relationship between pharmacological and genetic interventions.
Conclusion
The cross-validation of pharmacological data with genetic approaches is a cornerstone of rigorous signal transduction research. While this compound and other cAMP analogs are powerful tools for rapidly probing the cAMP/PKA pathway, genetic methods such as RNAi and CRISPR-Cas9 are indispensable for confirming the specific involvement of pathway components. By employing both strategies, researchers can build a more complete and accurate understanding of the biological roles of the cAMP signaling pathway. This integrated approach is crucial for the confident identification and validation of novel drug targets in various disease models.
References
- 1. Transcriptional profiling of immortalized and K-ras-transformed mouse fibroblasts upon PKA stimulation by forskolin in low glucose availability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Sp-cAMPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS), a widely used cell-permeable and phosphodiesterase-resistant cyclic AMP (cAMP) analog. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to facilitate a deeper understanding of this compound's biological activities and its applications in research.
At a Glance: In Vitro vs. In Vivo Effects of this compound
| Feature | In Vitro Effects | In Vivo Effects |
| Primary Target Activation | Potent activator of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). | Activates PKA and Epac in various tissues, leading to downstream cellular responses. |
| Phosphodiesterase (PDE) Interaction | Competitive inhibitor of phosphodiesterases, particularly PDE3A, preventing cAMP degradation. | Enhances and prolongs cAMP signaling by resisting degradation by endogenous PDEs. |
| Cellular Permeability | Readily crosses cell membranes to exert intracellular effects. | Can be administered systemically or locally to target specific tissues and brain regions. |
| Observed Cellular Responses | Mimics glucagon response in hepatocytes, modulates endothelial cell permeability, enhances sperm motility, and induces phosphorylation of various protein substrates. | Influences cognitive functions such as working memory and long-term memory, modulates neuronal excitability, and affects synaptic plasticity. |
| Dose/Concentration Range | Typically used in the micromolar (µM) to low millimolar (mM) range. | Dosing varies significantly depending on the animal model, administration route, and target tissue, ranging from nanogram to microgram quantities for direct tissue infusion. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the effects of this compound in both in vitro and in vivo settings.
In Vitro Quantitative Data
| Parameter | Target | Value | Species/Cell Type | Reference |
| EC50 (PKA Activation) | Protein Kinase A (PKA) | ~100-300 nM (for cAMP, this compound expected to be similar or more potent) | Bovine | [1] |
| EC50 (Epac Activation) | Exchange Protein Directly Activated by cAMP (Epac) | Not explicitly found for this compound. An Epac-selective analog, 8-pCPT-2'-O-Me-cAMP, has an EC50 of 2.2 µM for Epac1. | In vitro assay | [2] |
| Ki (PDE Inhibition) | Phosphodiesterase 3A (PDE3A) | Not explicitly found for this compound. cGMP, a competitive inhibitor, has a Ki of ~0.06 µM. | Human | [3] |
| Effective Concentration | Endothelial Permeability | 200 µM | Coronary and Aortic Endothelial Cells | [4] |
| Effective Concentration | Sperm Motility Enhancement | Various doses showed significant enhancement. | Human | [5] |
In Vivo Quantitative Data
| Animal Model | Application | Administration Route | Dose | Observed Effect | Reference |
| Mouse | Working Memory | Intra-prefrontal cortex infusion | 0.21, 2.1, or 21 nmol/0.5 µl | Dose-dependent impairment of working memory. | [6] |
| Mouse | Long-Term Memory | Intra-hippocampal infusion | 4.5 µg | Enhancement of long-term memory. | [7] |
| Rat | Learning Strategy | Intra-hippocampal infusion | Not specified | Mitigated response-strategy bias and spatial learning deficits. | [8] |
| Cat | Neuronal Excitability | Intracellular injection | Not specified | Depolarization and increased input resistance of expiratory neurons. | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
This compound Signaling Pathway
This diagram illustrates the primary intracellular signaling cascades activated by this compound.
Caption: this compound signaling pathway.
General Experimental Workflow
This diagram outlines a typical workflow for comparing the in vitro and in vivo effects of a compound like this compound.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
In Vitro PKA Kinase Assay
Objective: To determine the activation of PKA by this compound.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
P81 phosphocellulose paper (for radiolabeled assay) or ADP-Glo™ Kinase Assay kit (Promega)
-
Scintillation counter or luminometer
Procedure (Radiolabeled Method):
-
Prepare a reaction mixture containing kinase buffer, PKA substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity and determine the EC50 of this compound for PKA activation.
In Vitro Endothelial Cell Permeability Assay (Transwell)
Objective: To assess the effect of this compound on the permeability of an endothelial cell monolayer.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
This compound
-
Fluorescently labeled high molecular weight dextran (e.g., FITC-dextran)
-
Fluorescence plate reader
Procedure:
-
Seed endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed.
-
Treat the endothelial monolayer with varying concentrations of this compound for the desired duration.
-
Add FITC-dextran to the upper chamber of the Transwell insert.
-
At various time points, collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.
-
Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the monolayer.
In Vivo Intra-hippocampal Infusion in Mice
Objective: To investigate the effects of this compound on hippocampus-dependent memory.
Materials:
-
This compound dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and cannulas
-
Surgical tools
Procedure:
-
Anesthetize the mouse and secure it in the stereotaxic apparatus.
-
Perform a craniotomy to expose the skull over the target hippocampal region (coordinates determined from a mouse brain atlas).
-
Slowly lower the infusion cannula to the target coordinates in the hippocampus.
-
Infuse a small volume (e.g., 0.5-1.0 µL) of the this compound solution at a slow rate (e.g., 0.1-0.2 µL/min).
-
Leave the cannula in place for a few minutes post-infusion to allow for diffusion and minimize backflow.
-
Slowly retract the cannula and suture the incision.
-
Allow the animal to recover before behavioral testing.
-
Conduct behavioral paradigms (e.g., Morris water maze, contextual fear conditioning) to assess memory function.
This guide provides a foundational understanding of the comparative effects of this compound. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.
References
- 1. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE3A as a Therapeutic Target for the Modulation of Compartmentalised Cyclic Nucleotide-Dependent Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Sp-cAMP on sperm motility in patients with unexplained infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manual methods for sperm motility assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the effects of caffeine on sperm motility and cyclic adenosine 3',5'-monophosphate (AMP) phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sp-cAMPS
General Handling and Disposal Parameters
It is prudent to handle Sp-cAMPS with the same level of caution as other biologically active nucleoside analogs.[1] The following table summarizes general safety, handling, and disposal information derived from guidelines for similar laboratory chemicals.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times. | [1][2] |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[1][2] | [1][2] |
| Contact Avoidance | Avoid contact with eyes, skin, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2] | [1][2] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2] | [1][2] |
| Waste Disposal | Dispose of in accordance with federal, state, and local environmental regulations.[2] Do not empty into drains.[3] | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound waste should be approached systematically to ensure safety and compliance. The following steps outline the recommended procedure for both solid and liquid waste containing this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder should be collected in its original container or a compatible, well-sealed waste container.[1] All contaminated materials, such as pipette tips, weigh boats, and gloves, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container.[1] Liquid waste should be absorbed with an absorbent material before being placed in a closed chemical waste container.[2]
2. Labeling and Storage:
-
All waste containers must be clearly labeled as hazardous waste, indicating the contents (this compound) and the date of accumulation.
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.[1]
3. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to schedule a pickup.[1]
-
Follow all institutional procedures for waste transfer and documentation.[1]
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.[1]
-
Dispose of all cleaning materials as hazardous waste.[1]
Signaling Pathway of this compound
This compound is a potent, membrane-permeable activator of cAMP-dependent protein kinase A (PKA I and PKA II).[4] It mimics the effects of cAMP as a second messenger in numerous systems while being resistant to degradation by cyclic nucleotide phosphodiesterases.[5]
Figure 1. this compound signaling pathway.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Figure 2. this compound disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
